Calcitonin (8-32), salmon
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130)/t61-,62-,63-,64-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,92+,93+,94+,95+,96+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQBOYYGZCRRKW-LPJWDPCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H198N36O37 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2725.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Salmon Calcitonin (8-32) as a CGRP Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain transmission. Its involvement in the pathophysiology of migraine has led to the development of CGRP-targeted therapies. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][2] Due to the structural homology within the calcitonin peptide family, which also includes amylin and calcitonin, there is a degree of cross-reactivity at their respective receptors. This guide provides an in-depth technical overview of salmon calcitonin (8-32) (sCT(8-32)), a truncated analog of salmon calcitonin, and its function as a CGRP antagonist. While sCT(8-32) is widely recognized as a potent antagonist of amylin receptors, its interaction with the CGRP receptor system presents a valuable tool for dissecting the pharmacology of these related receptors.
Receptor Pharmacology and Antagonist Profile of Salmon Calcitonin (8-32)
The receptors for the calcitonin family of peptides are unique in that their pharmacology is determined by the association of a G protein-coupled receptor (GPCR) with one of three RAMPs.[2] The canonical CGRP receptor is a heterodimer of CLR and RAMP1.[2][3] Amylin receptors (AMY) are formed by the association of the calcitonin receptor (CTR) with one of the three RAMPs (AMY1: CTR+RAMP1; AMY2: CTR+RAMP2; AMY3: CTR+RAMP3).[3][4]
Salmon calcitonin (8-32) is a well-established antagonist at both amylin and calcitonin receptors.[5] Its antagonism at CGRP-responsive sites is primarily attributed to its high affinity for the AMY1 receptor, which is also potently activated by CGRP.[3][6] The ability of sCT(8-32) to antagonize CGRP-mediated effects is therefore complex and dependent on the specific receptor subtypes expressed in a given tissue or cell type.
Data Presentation: Quantitative Antagonist Activity
The following tables summarize the quantitative data for the antagonist activity of salmon calcitonin (8-32) and the prototypical CGRP antagonist, CGRP(8-37), at various calcitonin family receptors. This data is essential for designing experiments to pharmacologically discriminate between these receptor subtypes.
| Antagonist | Receptor | Agonist | Assay Type | Cell Line | pA2 / pKB (mean ± SEM) | Reference |
| sCT(8-32) | rAMY1(a) (rCTR+rRAMP1) | rAmylin | cAMP Accumulation | COS-7 | 8.1 ± 0.1 | [7] |
| sCT(8-32) | rAMY3(a) (rCTR+rRAMP3) | rAmylin | cAMP Accumulation | COS-7 | 8.3 ± 0.1 | [7] |
| sCT(8-32) | rCT(a) | rCalcitonin | cAMP Accumulation | COS-7 | 8.1 ± 0.1 | [7] |
| CGRP(8-37) | rAMY1(a) (rCTR+rRAMP1) | rAmylin | cAMP Accumulation | COS-7 | 6.8 ± 0.1 | [7] |
| CGRP(8-37) | rAMY3(a) (rCTR+rRAMP3) | rAmylin | cAMP Accumulation | COS-7 | 6.8 ± 0.1 | [7] |
| CGRP(8-37) | rCT(a) | rCalcitonin | cAMP Accumulation | COS-7 | < 6 | [7] |
Table 1: Antagonist Potency (pA2/pKB) of sCT(8-32) and CGRP(8-37) at Rat Amylin and Calcitonin Receptors.
| Antagonist | Receptor | Cell Line | IC50 (nM) | Reference |
| sCT(8-32) | Monkey Amylin Receptor | Primate Kidney Membranes | ~1 | [8] |
| CGRP(8-37) | Monkey Amylin Receptor | Primate Kidney Membranes | > 1000 | [8] |
Table 2: Inhibitory Concentration (IC50) of sCT(8-32) and CGRP(8-37) at Primate Amylin Receptors.
Signaling Pathways
The CGRP receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade is a key mechanism for the physiological effects of CGRP, such as vasodilation. Antagonism of the CGRP receptor by molecules like sCT(8-32) blocks this CGRP-induced cAMP production.
References
- 1. revvity.com [revvity.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
The Discovery and Evolution of a Key Calcitonin Fragment: A Technical Overview of Salmon Calcitonin (8-32)
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Hypocalcemic Agent to a Research Tool
The journey of calcitonin began in 1961 with the discovery of a hormone that lowers blood calcium levels.[1][2] This 32-amino acid peptide, produced by the C-cells of the thyroid in mammals and the ultimobranchial glands in fish like salmon, was found to inhibit bone resorption.[1][3] Salmon calcitonin (sCT) quickly garnered significant interest as it proved to be 40-50 times more potent and possess a longer half-life than its human counterpart, making it a valuable therapeutic agent for metabolic bone diseases such as Paget's disease, hypercalcemia, and postmenopausal osteoporosis.[2][3][4]
The unique structure of calcitonin, featuring a seven-membered disulfide ring at the N-terminus (positions 1-7), is crucial for its biological activity.[1][5][6] Through extensive structure-activity relationship (SAR) studies, researchers began to dissect the roles of different regions of the peptide. These investigations revealed that while the full-length peptide was a potent agonist at the calcitonin receptor (CTR), N-terminally truncated fragments behaved differently. This line of inquiry led to the identification and characterization of salmon calcitonin (8-32), a fragment that has become an invaluable tool in endocrinology and pharmacology research.
The Emergence of Salmon Calcitonin (8-32)
The development of salmon calcitonin (8-32) stemmed from systematic studies on N-terminally truncated analogues of the full-length sCT.[7] Research demonstrated that the deletion of the initial seven amino acids, which form the disulfide-bonded loop, transforms the molecule from a potent agonist into a high-affinity antagonist.[8] Specifically, sCT (8-32) was identified as a competitive antagonist at the calcitonin receptor and a highly selective antagonist for the amylin receptor.[7][9][10] This dual antagonism has made it a critical pharmacological tool for differentiating the complex signaling pathways of the calcitonin family of peptides, which includes calcitonin, amylin, and calcitonin gene-related peptide (CGRP).[5][10]
Quantitative Biological Activity
The functional shift from agonist to antagonist with the truncation of the N-terminus is quantified by its effects in various assays. While the full-length sCT (1-32) potently stimulates cAMP accumulation upon binding to the calcitonin receptor, sCT (8-32) acts as a competitive antagonist, blocking this effect.[7] In systems with constitutively active receptors, N-terminal truncations of six or seven amino acids, like sCT(8-32), can even act as inverse agonists, reducing basal signaling levels.[7]
| Compound | Activity | Receptor System | Key Finding |
| sCT (1-32) | Agonist | Calcitonin Receptor (CTR) | Stimulates intracellular cAMP accumulation.[7] |
| sCT (8-32) | Competitive Antagonist | Calcitonin Receptor (CTR) | Blocks agonist-induced cAMP accumulation.[7] |
| sCT (8-32) | Inverse Agonist | Constitutively Active CTR | Reduces basal cAMP levels.[7] |
| sCT (8-32) | Selective Antagonist | Amylin Receptor | Reverses amylin-induced inhibition of insulin (B600854) release.[10] |
Key Experimental Protocols
The characterization of salmon calcitonin (8-32) relies on several key experimental methodologies. Below are detailed protocols for two fundamental assays.
Competitive Receptor Binding Assay
This assay quantifies the ability of a compound (like sCT 8-32) to compete with a radiolabeled ligand for binding to the calcitonin receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human calcitonin receptor (e.g., T47D human breast cancer cells) to high density.[11]
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of radiolabeled salmon calcitonin (e.g., ¹²⁵I-sCT), and varying concentrations of the unlabeled competitor (sCT 8-32).
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled full-length sCT).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
cAMP Accumulation Assay
This functional assay measures the ability of sCT (8-32) to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in calcitonin receptor signaling.
Methodology:
-
Cell Culture:
-
Plate cells expressing the calcitonin receptor in multi-well plates and grow to near confluence.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the antagonist (sCT 8-32) to the wells and incubate for a short period.
-
Add a fixed, sub-maximal concentration of an agonist (e.g., full-length sCT 1-32) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value, representing the concentration of sCT (8-32) that inhibits 50% of the maximal agonist-induced cAMP response.
-
Signaling Pathways and Mechanisms of Action
The calcitonin receptor (CTR) is a Class B G protein-coupled receptor (GPCR).[8][12] Upon binding of an agonist like full-length salmon calcitonin, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[13] The primary signaling cascade involves the Gs alpha subunit, which activates adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA).[14][15] The CTR can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium.[14][15]
Salmon calcitonin (8-32), lacking the N-terminal ring required for receptor activation, binds to the receptor but fails to induce this conformational change.[5][8] It acts as a competitive antagonist by occupying the binding site and preventing the full-length agonist from activating the signaling cascade.
References
- 1. Calcitonin: discovery, development, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin: A useful old friend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Salmon calcitonin - Wikipedia [en.wikipedia.org]
- 5. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Structure/function relationships of calcitonin analogues as agonists, antagonists, or inverse agonists in a constitutively activated receptor cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 14. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Salmon Calcitonin (8-32) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding characteristics of salmon Calcitonin (8-32), a significant fragment of the salmon calcitonin (sCT) peptide. Renowned for its role as a high-affinity antagonist of the calcitonin (CT) and amylin receptors, sCT(8-32) is a critical tool in endocrinology and metabolic disease research.[1][2][3][4] This document compiles quantitative binding data, outlines common experimental methodologies, and illustrates the primary signaling pathway associated with the calcitonin receptor.
Binding Affinity and Kinetics of Salmon Calcitonin (8-32)
Salmon Calcitonin (8-32) is the fragment of salmon calcitonin lacking the first seven N-terminal amino acids, which eliminates agonist activity while retaining high-affinity receptor binding.[5] It acts as a competitive antagonist at both the calcitonin receptor (CTR) and the amylin receptors (AMY), which are heterodimers of the CTR and Receptor Activity-Modifying Proteins (RAMPs).[6][7]
The binding of sCT(8-32) is characterized as rapidly reversible, in contrast to the poorly reversible or irreversible binding of the full-length salmon calcitonin agonist.[8] This property makes it an ideal tool for studying receptor pharmacology.
Quantitative Binding Data Summary
The following table summarizes the reported binding affinity and kinetic parameters for salmon Calcitonin (8-32) and related ligands across various receptor systems.
| Ligand | Receptor/Cell Line | Parameter | Value | Reference |
| sCT(8-32) | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | IC₅₀ | 15 nM | [9] |
| sCT(8-32) | Rat C1a CTR-expressing HEK-293 cells | IC₅₀ | 6.0 x 10⁻⁹ M (6 nM) | [10] |
| sCT(8-32) | Human CTR-expressing BHK cells | IC₅₀ | 1.0 x 10⁻⁹ M (1 nM) | [10] |
| sCT(8-32) | AMY₃ Receptor (CTR + RAMP3) | pK₉ | 7.9 | [6] |
| sCT(8-32):AF568 (Probe) | Calcitonin Receptors | Kₒₙ | 19,514,165 M⁻¹min⁻¹ | [11] |
| sCT(8-32):AF568 (Probe) | Calcitonin Receptors | Kₒբբ | 0.1043 min⁻¹ | [11] |
| sCT(8-32):AF568 (Probe) | Calcitonin Receptors | Kₔ | 5.3 nM (Calculated) | [11] |
Note: IC₅₀ values represent the concentration of a ligand that displaces 50% of a specific radioligand, while pK₉ is the negative logarithm of the antagonist's equilibrium dissociation constant. The Kₔ was calculated from Kₒբբ/Kₒₙ.
Experimental Protocols
The determination of binding affinity and kinetics for sCT(8-32) typically involves competitive binding assays using either radiolabeled or fluorescently labeled ligands.
1. Competitive Radioligand Binding Assay
This method is used to determine the IC₅₀ of an unlabeled ligand (like sCT(8-32)) by measuring its ability to compete with a radiolabeled ligand for receptor binding.
-
Cell Culture and Membrane Preparation:
-
HEK-293 or other suitable cells stably expressing the calcitonin receptor are cultured to high density.
-
Cells are harvested, and plasma membranes are prepared through sucrose (B13894) density centrifugation.[12] The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay Protocol:
-
The assay is performed in 96-well plates.
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-sCT) is mixed with varying concentrations of the unlabeled competitor, sCT(8-32).
-
Cell membranes containing the receptor are added to the ligand mixture.
-
The plates are incubated (e.g., for 60 minutes) to allow the binding to reach equilibrium.[12]
-
The reaction is terminated by rapid filtration through a filter mat, which separates the receptor-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
-
2. Fluorescence Polarization (FP) Kinetic Competition Assay
This technique is used to determine the association (Kₒₙ) and dissociation (Kₒբբ) rates of ligands.[12]
-
Assay Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, rapidly rotating fluorescent ligand (tracer) will have a low FP value. When bound to a large receptor, its rotation slows, and the FP value increases. An unlabeled competitor displaces the tracer, causing the FP value to decrease.[12]
-
Experimental Workflow:
-
A fluorescently labeled tracer, such as sCT(8-32) labeled with AlexaFluor568, is used at a fixed concentration.[12]
-
Varying concentrations of the unlabeled test ligand are added to the tracer.
-
The reaction is initiated by adding cell membranes containing the target receptor.
-
FP readings are collected kinetically over time (e.g., 60 minutes) using a microplate reader.[12]
-
-
Data Analysis:
Visualizations: Workflows and Signaling Pathways
Fluorescence Polarization Competition Assay Workflow
Caption: Workflow for a kinetic fluorescence polarization (FP) competition assay.
Calcitonin Receptor Signaling Pathway
The calcitonin receptor (CTR) is a classic Class B G protein-coupled receptor (GPCR).[13] Its primary signaling mechanism involves coupling to the Gαs protein, which activates the adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[14][15] The CTR can also couple to other G proteins, activating pathways like the phospholipase C (PLC) cascade.[14][16]
Caption: The primary Gαs-cAMP signaling pathway activated by the calcitonin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of key components in the irreversibility of salmon calcitonin binding to calcitonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. endocrinologia.org.mx [endocrinologia.org.mx]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Salmon Calcitonin (8-32): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon calcitonin (sCT), a 32-amino acid peptide hormone, is a potent inhibitor of osteoclastic bone resorption and plays a crucial role in calcium homeostasis.[1][2][3] Its therapeutic applications in metabolic bone diseases such as osteoporosis and Paget's disease are well-established.[4][5][6] The fragment sCT(8-32) is a truncated analog of salmon calcitonin that lacks the N-terminal seven amino acids. This modification significantly alters its biological activity, transforming it from a potent agonist to a high-affinity antagonist at the calcitonin receptor (CTR).[7][8][9] Furthermore, sCT(8-32) has been identified as a selective antagonist for amylin receptors, making it a valuable tool for studying the physiological roles of both calcitonin and amylin.[10][11][12][13] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of sCT(8-32), presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Concepts: From Agonist to Antagonist
The primary structural difference between the full-length salmon calcitonin (sCT) and its (8-32) fragment is the absence of the N-terminal seven amino acids, which form a disulfide-bridged loop (Cys1-Cys7).[10][14] This N-terminal domain is critical for receptor activation.[7][8][14] While the region spanning residues 9-32 is primarily responsible for binding to the calcitonin receptor, the N-terminal loop is essential for initiating the conformational changes in the receptor that lead to G-protein coupling and downstream signaling.[7][8]
Sequential truncation of the N-terminus of sCT leads to a gradual loss of agonist activity, transitioning through partial agonism to full antagonism.[7][8][15] The removal of the first seven residues to yield sCT(8-32) results in a molecule that retains high binding affinity for the calcitonin receptor but is devoid of intrinsic agonist activity.[7][8][16] This characteristic makes sCT(8-32) a potent competitive antagonist.[7][8][9]
Quantitative Analysis of Biological Activity
The biological activity of sCT(8-32) and its parent molecule, sCT, has been quantified through various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a comparative view of their receptor binding affinities and functional potencies.
Table 1: Calcitonin Receptor Binding Affinity
| Compound | Cell Line/System | Assay Type | Ki / IC50 | pKi | Reference |
| sCT(8-32) | hCTR transfected cells | Competition Binding | 15 nM (IC50) | - | [17] |
| sCT(8-32) | COS-7 cells with CT receptor | cAMP assay | - | 8.2 (pKi) | [18] |
| sCT | hCTRI1 receptor expressing cells | Competition Binding | ~10-fold higher affinity than sCT(8-32) | - | [16] |
Table 2: Functional Antagonism at the Calcitonin Receptor
| Antagonist | Agonist | Cell Line | Assay | pA2 | Reference |
| Nα-acetyl-sCT-(8-32)-NH2 | sCT | LLC-PK1 cells | Plasminogen activator release | 7.31 | [7][8] |
| Nα-acetyl-sCT-(8-32)-NH2 | sCT | UMR-106-06 cells | cAMP production | 7.81 | [7][8] |
Table 3: Amylin Receptor Antagonism
| Antagonist | System | Effect Observed | Reference |
| sCT(8-32) | Perfused rat pancreas | Reverses amylin-induced inhibition of insulin (B600854) release | [19] |
| sCT(8-32) | - | Highly selective amylin receptor antagonist | [11][12][13] |
Signaling Pathways
The calcitonin receptor is a G protein-coupled receptor (GPCR) that can couple to multiple signaling pathways.[1][20] The primary pathway involves the activation of adenylyl cyclase through Gs, leading to an increase in intracellular cyclic AMP (cAMP).[1][20] However, the receptor can also couple to Gq, activating the phospholipase C (PLC) pathway, which results in the release of intracellular calcium.[20][21] Furthermore, evidence suggests the involvement of the ERK1/2 phosphorylation pathway.[14] As an antagonist, sCT(8-32) competitively inhibits the activation of these pathways by agonists like sCT.
Caption: Calcitonin Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of sCT(8-32). The following sections provide overviews of key experimental protocols cited in the literature.
Receptor Binding Assay (Competition Assay)
This assay quantifies the ability of a test compound (e.g., sCT(8-32)) to compete with a radiolabeled ligand (e.g., 125I-sCT) for binding to the calcitonin receptor.
Caption: Workflow for a competitive receptor binding assay.
Detailed Steps:
-
Cell Culture and Membrane Preparation: Cells expressing the calcitonin receptor (e.g., T47D or HEK293 cells transfected with the CTR) are cultured and harvested.[22][23][24] The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled salmon calcitonin (e.g., 125I-sCT) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (sCT or sCT(8-32)).[15]
-
Separation of Bound and Free Ligand: After incubation, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the calcitonin receptor signaling pathway.
Caption: Workflow for a cAMP accumulation assay to measure antagonism.
Detailed Steps:
-
Cell Seeding: Cells expressing the calcitonin receptor (e.g., T47D or UMR-106-06 cells) are seeded into multi-well plates and allowed to attach overnight.[8][22][25]
-
Pre-treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Antagonist and Agonist Addition: For antagonist testing, cells are pre-incubated with varying concentrations of sCT(8-32) for a defined period. Subsequently, a fixed concentration of the agonist (sCT), typically the EC80, is added to stimulate cAMP production.[17]
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[17]
-
Data Analysis: The results are expressed as the percentage of the maximal response to the agonist. The data are then plotted against the logarithm of the antagonist concentration to determine the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.[7][8]
Conclusion
The structure-activity relationship of salmon calcitonin (8-32) clearly demonstrates the critical role of the N-terminal region of sCT in receptor activation. The removal of the first seven amino acids transforms the potent agonist into a high-affinity antagonist of the calcitonin receptor. This antagonist activity, coupled with its selectivity for amylin receptors, establishes sCT(8-32) as an indispensable pharmacological tool for dissecting the complex signaling pathways of calcitonin and amylin. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of modulating these important receptor systems.
References
- 1. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal salmon calcitonin. A review of its pharmacological properties and potential utility in metabolic bone disorders associated with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal salcatonin (salmon calcitonin). A review of its pharmacological properties and role in the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salmon calcitonin: a review of current and future therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure/function relationships of calcitonin analogues as agonists, antagonists, or inverse agonists in a constitutively activated receptor cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. scispace.com [scispace.com]
- 20. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 22. Development and validation of an assay to measure bioactivity of human calcitonin in vitro using T47D cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. UQ eSpace [espace.library.uq.edu.au]
In-Depth Technical Guide: Salmon Calcitonin (8-32) and Calcitonin Receptor Interaction
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular interactions, binding kinetics, and experimental methodologies used to study the salmon calcitonin fragment (8-32) [sCT(8-32)] and its engagement with the calcitonin receptor (CTR).
Molecular Basis of Interaction: A Tale of Two Domains
The calcitonin receptor (CTR) is a class B G protein-coupled receptor (GPCR) that is critically involved in calcium homeostasis.[1][2] Its interaction with its cognate ligand, calcitonin, is a two-step process involving distinct domains of both the peptide and the receptor. The C-terminal region of the peptide (residues 8-32) serves as the primary binding domain, engaging with the large N-terminal extracellular domain (ECD) of the receptor.[3][4] Following this initial binding, the N-terminal region of the peptide (residues 1-7) interacts with the receptor's transmembrane helices and extracellular loops, triggering the conformational change required for G-protein activation.[3][4]
Salmon Calcitonin (8-32) is a truncated analog of the full-length salmon calcitonin (sCT). Lacking the first seven amino acids, sCT(8-32) retains the high-affinity binding domain but is devoid of the activation domain.[2][5] This structural characteristic allows it to bind tightly to the calcitonin receptor without eliciting a downstream signal, making it a potent and widely used competitive antagonist.[5][6]
Quantitative Data: Binding Affinity and Functional Antagonism
The interaction between sCT(8-32) and the CTR has been quantified using various assay formats. The resulting affinity (K_i, K_d, IC_50) and functional antagonism (pA_2, pK_B) values can vary depending on the experimental system, such as whole cells, membrane preparations, or purified receptor domains.
Table 1: Binding Affinity of sCT(8-32) to the Calcitonin Receptor
| Parameter | Value | Experimental System | Reference |
| pK_i | 9.70 ± 0.05 | Whole cell competition binding (HEK293 cells) | [7] |
| IC_50 | 2.2 µM | Purified CTR Extracellular Domain (ECD) | [8] |
| K_d | 16 µM | Purified CTR Extracellular Domain (ECD) | [9] |
| pA_2 | 7.81 | cAMP production in UMR-106-06 cells | [5] |
| pA_2 | 7.31 | Plasminogen activator release from LLC-PK1 cells | [5] |
| pK_B | ~8.2 (estimated) | Reduced rAmy potency at Δ(1-47)hAMY1(a) receptors | [10] |
Experimental Protocols and Workflows
Standardized protocols are essential for accurately characterizing the sCT(8-32)-CTR interaction. Below are detailed methodologies for key assays.
This assay directly measures the ability of a non-labeled ligand (the competitor, sCT(8-32)) to displace a radiolabeled ligand (e.g., ¹²⁵I-sCT(8-32)) from the receptor.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human calcitonin receptor are cultured overnight in 96-well plates (2.5 x 10⁴ cells/well).[7]
-
Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Incubation: Cells are incubated overnight at 4°C with a fixed concentration of ¹²⁵I-sCT(8-32) (e.g., 25-100 pM) and serial dilutions of unlabeled sCT(8-32).[7] Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ligand.[7]
-
Washing: Following incubation, unbound radioligand is removed by washing the cells with ice-cold buffer.
-
Detection: Cells are lysed, and the amount of bound radioactivity is measured using a gamma counter.[7][11]
-
Data Analysis: Competition curves are generated by plotting bound radioactivity against the concentration of the unlabeled competitor. IC₅₀ values are determined and can be converted to K_i values using the Cheng-Prusoff equation.
This assay measures the ability of sCT(8-32) to inhibit the production of the second messenger cyclic AMP (cAMP) stimulated by a CTR agonist (like full-length sCT).
Protocol:
-
Cell Plating: Plate cells expressing CTR (e.g., Freestyle293) in a 384-well plate (10,000 cells/well) and incubate for 16-20 hours.[12]
-
Antagonist Pre-incubation: Treat cells with a dilution series of the antagonist, sCT(8-32), and incubate for a short period (e.g., 30 minutes) at 37°C.[12]
-
Agonist Stimulation: Add a fixed concentration of an agonist, such as full-length sCT, typically at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).[12]
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for cAMP production.[12]
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a LANCE cAMP assay or a GeneBLAzer® reporter assay.[12][13]
-
Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀. This can be used to calculate the pA₂ or pK_B value, which represents the antagonist's affinity.
Receptor Signaling Pathways
Upon activation by an agonist, the calcitonin receptor primarily couples to the Gαs protein, which activates adenylyl cyclase to produce cAMP.[14][15] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets. The CTR can also engage other signaling pathways, including β-arrestin recruitment, calcium mobilization, and ERK activation.[14][16] As a competitive antagonist, sCT(8-32) occupies the receptor's binding site, preventing the agonist from binding and initiating any of these downstream signaling cascades.
References
- 1. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias | PLOS One [journals.plos.org]
- 2. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Extracellular loops 2 and 3 of the calcitonin receptor selectively modify agonist binding and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-glycosylation of Asparagine 130 in the Extracellular Domain of the Human Calcitonin Receptor Significantly Increases Peptide Hormone Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. innoprot.com [innoprot.com]
- 14. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Prolonged calcitonin receptor signaling by salmon, but not human calcitonin, reveals ligand bias [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of Salmon Calcitonin (8-32): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (sCT), a 32-amino acid polypeptide hormone, is a potent inhibitor of osteoclastic bone resorption and is clinically used in the management of metabolic bone diseases such as osteoporosis and Paget's disease.[1][2][3] The truncated analogue, salmon Calcitonin (8-32) [sCT(8-32)], which lacks the N-terminal seven amino acids, has garnered significant interest as a highly selective and potent antagonist of the amylin receptor.[4][5] This property makes sCT(8-32) a valuable research tool for studying the physiological roles of amylin and a potential therapeutic agent in its own right.[6]
Understanding the in vivo stability of sCT(8-32) is crucial for the design and development of novel therapeutics based on this peptide. However, it is important to note that direct quantitative in vivo stability data, such as plasma half-life and clearance rates for sCT(8-32), are not extensively reported in the available scientific literature. Therefore, this guide provides a comprehensive overview of the known in vivo stability of the full-length salmon Calcitonin as a surrogate, details the function of sCT(8-32) as an amylin antagonist, and presents generalized experimental protocols for assessing the in vivo stability of such peptides.
In Vivo Stability of Salmon Calcitonin: A Reference
The in vivo stability of the full-length salmon Calcitonin (sCT) is characterized by rapid absorption and clearance. The primary sites of metabolism are the kidneys, blood, and peripheral tissues, where it is degraded into pharmacologically inactive metabolites.[7] The following table summarizes the available pharmacokinetic parameters for full-length sCT.
| Parameter | Species | Administration Route | Value | Reference |
| Bioavailability | Humans | Subcutaneous Injection | 71% | [7] |
| Humans | Intramuscular Injection | 66% | [7] | |
| Humans | Nasal Spray | 3-5% (relative to IM) | [7] | |
| Protein Binding | Humans | - | 30-40% | [7] |
| Volume of Distribution | Humans | - | 0.15-0.3 L/kg | [7] |
| Half-life | - | Injection/Nasal Spray | Approx. 18-20 minutes | [8] |
Experimental Protocols for In Vivo Stability Assessment
A generalized protocol for determining the in vivo stability and pharmacokinetic profile of a peptide such as sCT(8-32) in a rat model is outlined below. This protocol is a composite of standard methodologies in the field.[9][10][11]
Animal Model and Preparation
-
Species: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Catheterization: For serial blood sampling, cannulation of the jugular vein is performed a day before the experiment under anesthesia (e.g., ketamine/xylazine).[11]
-
Fasting: Rats should be fasted overnight (approximately 18 hours) with free access to water before peptide administration.[11]
Peptide Administration
-
Formulation: The peptide is dissolved in a suitable vehicle, such as sterile saline or a buffered solution.
-
Route of Administration: Administration can be intravenous (for determining clearance and volume of distribution) or subcutaneous/intramuscular (to assess absorption and bioavailability).
-
Dosing: The dose will depend on the specific activity of the peptide and the sensitivity of the analytical method.
Blood Sampling
-
Time Points: Blood samples (e.g., 200 µL) are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3,000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.
Peptide Quantification
-
Method: Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying peptide concentrations in plasma.
-
RIA: This method relies on a competitive binding reaction between a radiolabeled peptide and the unlabeled peptide in the sample for a limited amount of specific antibody.[12][13][14]
-
LC-MS/MS: This technique offers high specificity and sensitivity and involves chromatographic separation of the peptide followed by mass spectrometric detection.[9]
-
-
Sample Preparation for LC-MS/MS: Plasma samples typically require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the peptide of interest.[9]
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Half-life (t½)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F)
-
Mandatory Visualizations
References
- 1. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intranasal salcatonin (salmon calcitonin). A review of its pharmacological properties and role in the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmon calcitonin: a review of current and future therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidomic Analysis of Rat Plasma: Proteolysis in Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phoenixbiotech.net [phoenixbiotech.net]
- 13. A radioimmunoassay for salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General principles, problems and interpretation in the radioimmunoassay of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Calcitonin (8-32), Salmon
Audience: Researchers, scientists, and drug development professionals.
Topic: Detailed guidelines for the dissolution, preparation, and handling of Calcitonin (8-32), salmon for experimental use.
Introduction
This compound, is a synthetic peptide fragment of salmon calcitonin. It is a highly selective and potent antagonist of the amylin receptor.[1][2] This property makes it a critical tool in endocrinology and metabolic disease research, particularly for studying the physiological roles of amylin and its involvement in glucose homeostasis. It is widely used in both in vitro and in vivo models to investigate the effects of amylin receptor blockade on insulin (B600854), glucagon, and somatostatin (B550006) release.[1][3]
Peptide Characteristics and Properties
Proper preparation begins with understanding the fundamental properties of the peptide. The following table summarizes key characteristics of this compound.
| Property | Description | Citation(s) |
| Sequence | Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2 | [1][2] |
| Molecular Weight | ~2725.08 g/mol (Note: Varies slightly based on the source and synthesis) | [2] |
| Purity | Typically >95% as determined by HPLC. | [2] |
| Appearance | Lyophilized white powder. | [4] |
| Primary Function | Amylin receptor antagonist. | [1][2] |
Storage and Stability
To ensure peptide integrity and experimental reproducibility, strict adherence to storage guidelines is essential.
| Form | Storage Temperature | Duration | Notes | Citation(s) |
| Lyophilized Powder | -20°C | 1 year | Store in a dry place, tightly sealed. | [1][2][5] |
| -80°C | 2 years | Recommended for long-term storage. Keep desiccated and away from light. | [1] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][6] |
| -80°C | Up to 6 months | Preferred for storing reconstituted peptide. Ensure vials are sealed to prevent moisture. | [1] |
Dissolution and Solubility
This compound is soluble in various aqueous solutions. The choice of solvent depends on the intended experimental application.
| Solvent | Concentration / Conditions | Suitability | Citation(s) |
| Sterile Water | Up to 100 mg/mL. Requires sonication for complete dissolution. | In vitro assays. Working solutions should be sterile-filtered (0.22 µm). | [1] |
| 5% Acetic Acid | 1 mg/mL | Stock solution preparation, particularly for subsequent purification or analysis. | [6][7] |
| 10% DMSO in PBS (pH 7.5) | Soluble | Cell-based assays where low concentrations of DMSO are tolerable. | [8] |
| 50 mM Sodium Phosphate Buffer (pH 8.5) | Soluble | Biochemical assays requiring a specific pH. | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for preparing a concentrated stock solution from the lyophilized powder.
Workflow for Peptide Preparation
Caption: Workflow for reconstituting and storing this compound.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile deionized water, 5% acetic acid)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 25-45 minutes.[9] This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly vortex or centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Solvent Addition: Carefully open the vial and add the calculated volume of the desired solvent. For example, to create a 1 mM stock solution from 1 mg of peptide (MW ~2725 g/mol ), add 367 µL of solvent.
-
Dissolution: Gently invert the tube or pipette up and down to mix.[9] If using water, sonication may be required to achieve full dissolution.[1] Avoid vigorous vortexing, which can cause peptide degradation.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1]
Protocol 2: Preparation for In Vitro Cell-Based Assays
This protocol provides a general guideline for using the peptide in cell culture experiments.
Materials:
-
Stock solution of this compound (from Protocol 1)
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Sterile 0.22 µm syringe filter (if stock was prepared in non-sterile solvent)
Procedure:
-
Thaw Stock: Thaw one aliquot of the stock solution at room temperature or on ice.
-
Prepare Working Solution: Dilute the stock solution directly into the cell culture medium to the desired final concentration.
-
Sterilization: If the stock solution was not prepared under sterile conditions (e.g., using water that was not sterile-filtered), the final working solution should be passed through a 0.22 µm filter before adding to cells.[1]
-
Application: Add the final working solution to the cell cultures as required by the specific experimental design.
Protocol 3: Preparation for In Vivo Studies
This protocol is for preparing the peptide for administration to animal models. All solutions must be sterile and isotonic.
Materials:
-
Stock solution of this compound
-
Sterile, isotonic vehicle (e.g., sterile saline, sterile acetate (B1210297) buffer)
Procedure:
-
Vehicle Selection: Choose a biocompatible vehicle appropriate for the route of administration. For intravenous administration in rats, a 10 mM acetate buffer (pH 3.5) has been used.[12]
-
Dilution: Thaw an aliquot of the stock solution and dilute it with the sterile vehicle to the final desired concentration for injection.
-
Administration: Administer the prepared solution to the animal model according to the approved experimental protocol.
Mechanism of Action: Amylin Receptor Antagonism
This compound functions by competitively binding to the amylin receptor, thereby blocking the downstream signaling cascade normally initiated by the endogenous ligand, amylin. This prevents amylin-mediated effects such as the inhibition of insulin secretion.
Signaling Pathway Diagram
Caption: Antagonistic action of Calcitonin (8-32) on the amylin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. scispace.com [scispace.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Calcitonin, Salmon Calcitonin, Salmon, CAS 47931-85-1, is a 32 amino acid synthetic calcitonin that is shown to stimulate bone formation and inhibit bone resorption. Has ability to cross mucous membranes. | 47931-85-1 [sigmaaldrich.com]
- 7. Calcitonin, Salmon Calcitonin, Salmon, CAS 47931-85-1, is a 32 amino acid synthetic calcitonin that is shown to stimulate bone formation and inhibit bone resorption. Has ability to cross mucous membranes. | 47931-85-1 [sigmaaldrich.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. Calcitonin (8-32) (Salmon) [phoenixbiotech.net]
- 10. Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods [frontiersin.org]
- 12. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salmon Calcitonin (8-32) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) (sCT(8-32)) is a C-terminal fragment of salmon calcitonin, a 32-amino acid polypeptide hormone. It is widely recognized and utilized in in vitro studies as a potent and selective antagonist of the calcitonin receptor (CTR). The calcitonin receptor, a member of the Class B G-protein coupled receptor (GPCR) family, plays a crucial role in calcium homeostasis and bone metabolism. By blocking the action of calcitonin, sCT(8-32) serves as an invaluable tool for investigating the physiological and pathological processes regulated by the calcitonin signaling pathway. These processes primarily include the inhibition of osteoclast-mediated bone resorption. Furthermore, sCT(8-32) also exhibits antagonist activity at amylin receptors, making it a useful tool for dissecting the pharmacology of this related peptide hormone system.
These application notes provide detailed protocols for the use of salmon Calcitonin (8-32) in cell culture, focusing on its application as a calcitonin receptor antagonist in osteoclast function assays, receptor binding studies, and for probing downstream signaling pathways.
Data Presentation
Antagonist Activity of Salmon Calcitonin (8-32)
The following table summarizes the antagonist potency of salmon Calcitonin (8-32) at the calcitonin receptor in various cell-based assays.
| Cell Line | Assay Type | Agonist | Potency (IC50/pKB/pKi) | Reference |
| GeneBLAzer® CALCR-CRE-bla Freestyle293 | Reporter Gene Assay | salmon Calcitonin | IC50 = 15 nM | [1] |
| COS-7 cells expressing human CT(a) receptor | cAMP Accumulation | human Amylin | pKB = 8.2 | [2] |
| HEK-293 cells expressing human CT(a) receptor/RAMP1, -2, or -3 | cAMP Production | human Adrenomedullin | IC50 = 40-100 nM | [3] |
| BHK cells stably transfected with human CTR | Radioligand Binding | 125I-sCT | pIC50 (sCT(8-32)) > pIC50 ([BrPhe22]sCT(8-32)) | [4] |
Note: The potency of sCT(8-32) can vary depending on the cell type, receptor expression levels, specific agonist used, and assay conditions.
Experimental Protocols
Osteoclast Resorption Pit Assay
This protocol details the procedure for assessing the inhibitory effect of salmon Calcitonin (8-32) on osteoclast-mediated bone resorption.
Materials:
-
Bone marrow cells or peripheral blood mononuclear cells (PBMCs) for osteoclast differentiation.
-
Calcium phosphate-coated multi-well plates or dentine slices.
-
Osteoclast differentiation medium (e.g., α-MEM with 10% FBS, M-CSF, and RANKL).
-
Salmon Calcitonin (agonist).
-
Salmon Calcitonin (8-32) (antagonist).
-
Fixation solution (e.g., 2.5% glutaraldehyde (B144438) or 4% paraformaldehyde).
-
Staining solution (e.g., 5% silver nitrate (B79036) or Toluidine Blue).
-
Microscope for imaging.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding and Differentiation:
-
Isolate osteoclast precursors (bone marrow cells or PBMCs) using standard protocols.
-
Seed the cells onto calcium phosphate-coated plates or dentine slices at an appropriate density (e.g., 5 x 10^5 cells/well in a 96-well plate).[5]
-
Culture the cells in osteoclast differentiation medium containing M-CSF and RANKL for 9-14 days to allow for the formation of mature, multinucleated osteoclasts.[5][6] Replace the medium every 2-3 days.[5]
-
-
Treatment with Calcitonin and sCT(8-32):
-
After osteoclast differentiation, pre-incubate the cells with varying concentrations of salmon Calcitonin (8-32) for 30 minutes.
-
Add a fixed, sub-maximal concentration of salmon calcitonin (agonist) to the wells.
-
Include appropriate controls: vehicle control (no treatment), agonist-only control, and antagonist-only control.
-
-
Incubation:
-
Incubate the plates for an additional 24-48 hours to allow for bone resorption.
-
-
Fixation and Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 2.5% glutaraldehyde for 30 minutes at room temperature.[5]
-
Wash the plates with deionized water.
-
For calcium phosphate-coated plates, stain with 5% silver nitrate and expose to light to visualize the resorption pits.[6] For dentine slices, staining with Toluidine Blue can be used to visualize resorption pits.[5]
-
-
Imaging and Quantification:
-
Capture images of the resorption pits using a brightfield microscope.
-
Quantify the total resorbed area per well using image analysis software like ImageJ.[6]
-
The inhibitory effect of sCT(8-32) can be determined by comparing the resorbed area in the presence of the antagonist to the agonist-only control.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the antagonistic effect of salmon Calcitonin (8-32) on calcitonin-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the calcitonin receptor (e.g., GeneBLAzer® CALCR-CRE-bla Freestyle293 cells, T47D cells, or UMR-106 cells).
-
Cell culture medium.
-
Salmon Calcitonin (agonist).
-
Salmon Calcitonin (8-32) (antagonist).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., LANCE cAMP kit or a competitive ELISA-based kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating:
-
Seed the cells into a 96- or 384-well plate at a density of approximately 10,000 cells per well and incubate for 16-20 hours.[1]
-
-
Antagonist Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a dilution series of salmon Calcitonin (8-32) in the presence of 100 µM IBMX for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of salmon calcitonin (typically the EC80 concentration, e.g., 6 pM for sCT in GeneBLAzer® CALCR-CRE-bla Freestyle293 cells) to the wells.[1]
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the salmon Calcitonin (8-32) concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of salmon Calcitonin (8-32) for the calcitonin receptor.
Materials:
-
Cell membranes or whole cells expressing the calcitonin receptor.
-
Radiolabeled calcitonin analog (e.g., 125I-salmon Calcitonin) or a fluorescently labeled tracer (e.g., sCT(8-32) labeled with AlexaFluor).
-
Unlabeled salmon Calcitonin (8-32).
-
Binding buffer (e.g., HBSS with 10 mM HEPES and 0.1% ovalbumin, pH 7.4).
-
Filtration apparatus or scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled or fluorescently labeled calcitonin tracer.
-
Add a serial dilution of unlabeled salmon Calcitonin (8-32) to compete for binding.
-
Include a control for total binding (tracer only) and a control for non-specific binding (tracer in the presence of a high concentration of unlabeled calcitonin).
-
-
Incubation:
-
Add the cell membranes or whole cells to the wells.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes to overnight).
-
-
Separation of Bound and Free Ligand:
-
For radioligand binding, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
For fluorescence polarization assays, no separation step is needed.
-
-
Detection:
-
For radioligand binding, measure the radioactivity on the filters using a gamma counter.
-
For fluorescence polarization, measure the polarization signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled salmon Calcitonin (8-32) concentration to generate a competition curve.
-
Determine the IC50 value and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salmon Calcitonin (8-32) in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing salmon Calcitonin (8-32) [sCT(8-32)] in receptor binding assays. sCT(8-32) is a potent antagonist of the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR), and is also widely used as an antagonist for amylin receptors.[1][2][3] This document outlines the principles of sCT(8-32) in competitive binding assays, detailed experimental protocols, and data interpretation.
Introduction
Salmon Calcitonin (sCT) is a 32-amino acid peptide hormone that exhibits significantly higher potency in mammals compared to human calcitonin (hCT).[1] The truncated fragment, sCT(8-32), which lacks the N-terminal seven amino acids, acts as a high-affinity antagonist at the calcitonin receptor.[1][4] This property makes it an invaluable tool for characterizing the pharmacology of the calcitonin and amylin receptor systems. Receptor binding assays using sCT(8-32), often in a radiolabeled form, are fundamental for screening and characterizing novel therapeutic agents targeting these receptors.
The calcitonin receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] However, it can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, and can stimulate the ERK1/2 signaling cascade.[4][5][7] Understanding the binding properties of ligands is the first step in elucidating their functional effects on these diverse signaling pathways.
Key Applications
-
Competitive Binding Assays: To determine the binding affinity (Ki or IC50 values) of unlabelled compounds (agonists or antagonists) for the calcitonin and amylin receptors.
-
Receptor Subtype Characterization: To investigate the pharmacology of different calcitonin receptor isoforms and amylin receptor subtypes, which are heterodimers of the calcitonin receptor and Receptor Activity-Modifying Proteins (RAMPs).[1][6]
-
Screening for Novel Ligands: High-throughput screening of compound libraries to identify new molecules that interact with the calcitonin receptor.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities of various ligands for the calcitonin receptor, as determined by competitive binding assays using a radiolabeled sCT(8-32) tracer.
| Ligand | Receptor/Cell Line | Tracer | Parameter | Value | Reference |
| Salmon Calcitonin (sCT) | Human CTR (BHK cells) | ¹²⁵I-sCT | IC₅₀ | ~0.22 nM | [8] |
| Human Calcitonin (hCT) | Human CTR (BHK cells) | ¹²⁵I-sCT | IC₅₀ | ~3.2 nM | [8] |
| Human Amylin | Human CTR (MCF-7 cells) | ¹²⁵I-hCT | IC₅₀ | ~756 nM | [8] |
| sCT(8-32) | Human CTR (MCF-7 cells) | ¹²⁵I-sCT(1-32) | IC₅₀ | ~0.2 nM | [8] |
| sCT(8-32) | Human CTR | - | pK₉ | 8.2 | [9] |
| AC187 | Human CTR | - | pK₉ | 7.2 | [9] |
| Human CGRP-I | Human CTR (MCF-7 cells) | ¹²⁵I-hCT | IC₅₀ | >1000 nM | [8] |
| sCT(8-32) | Amylin Receptor (MCF-7) | ¹²⁵I-amylin | Kᵢ (cAMP) | 1.24 nM | [8] |
| hCT | Amylin Receptor (MCF-7) | ¹²⁵I-amylin | Kᵢ (cAMP) | 1.40 nM | [8] |
| sCT | Amylin Receptor (MCF-7) | ¹²⁵I-amylin | Kᵢ (cAMP) | 7.2 nM | [8] |
| hCGRP-I | Amylin Receptor (MCF-7) | ¹²⁵I-amylin | Kᵢ (cAMP) | 1.82 nM | [8] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay Using Whole Cells
This protocol describes a method to determine the binding affinity of a test compound for the calcitonin receptor expressed in a mammalian cell line (e.g., HEK-293, MCF-7, or T47D cells) using radiolabeled sCT(8-32).
Materials:
-
Cells: Mammalian cell line stably or transiently expressing the human calcitonin receptor.
-
Radioligand: ¹²⁵I-sCT(8-32) (specific activity ~2000 Ci/mmol).
-
Unlabeled Ligands: Salmon Calcitonin (8-32) for non-specific binding determination, and test compounds.
-
Assay Buffer: Binding buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Wash Buffer: Cold Assay Buffer.
-
Lysis Buffer: 1 N NaOH.
-
96-well cell culture plates.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10⁴ cells/well) and culture overnight.[10]
-
Preparation of Reagents:
-
Assay Incubation:
-
Remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of the unlabeled sCT(8-32) solution (1 µM final concentration) to the "Non-specific Binding" wells.
-
Add 50 µL of the various dilutions of the test compound to the "Competition" wells.
-
Add 50 µL of the ¹²⁵I-sCT(8-32) solution to all wells.
-
Incubate the plate overnight at 4°C to reach equilibrium.[10]
-
-
Washing and Lysis:
-
Aspirate the incubation mixture from the wells.
-
Wash the cells three times with cold wash buffer to remove unbound radioligand.
-
Add 100 µL of lysis buffer to each well to solubilize the cells and the bound radioligand.
-
-
Data Acquisition:
-
Transfer the lysate from each well to a tube suitable for gamma counting.
-
Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled sCT(8-32)) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit logIC50) to determine the IC₅₀ value of the test compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Protocol 2: Radioligand Binding Assay Using Cell Membranes
This protocol is an alternative to using whole cells and can be advantageous when studying receptor-G protein interactions or when intracellular sequestration of the ligand is a concern.
Materials:
-
Cell Membranes: Purified cell membranes from cells expressing the calcitonin receptor.
-
Radioligand: ¹²⁵I-sCT(8-32).
-
Unlabeled Ligands: Salmon Calcitonin (8-32) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation fluid and counter (if using a tritium-labeled ligand) or gamma counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
Cell membranes (typically 10-50 µg of protein per well).
-
¹²⁵I-sCT(8-32) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding, include a high concentration of unlabeled sCT(8-32) (e.g., 1 µM).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Data Acquisition: Place the filters in vials and measure the radioactivity using a gamma counter.
Data Analysis: The data analysis is performed in the same manner as described for the whole-cell binding assay.
Visualizations
Signaling Pathways of the Calcitonin Receptor
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. genscript.com [genscript.com]
- 3. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 7. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Extracellular loops 2 and 3 of the calcitonin receptor selectively modify agonist binding and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcitonin (8-32), Salmon for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin (8-32), salmon, is a synthetic peptide fragment derived from salmon calcitonin. It is a potent and selective antagonist of both calcitonin (CT) and amylin receptors.[1][2][3][4] This dual antagonism makes it a valuable tool for in vivo animal research across various physiological and pathological models. By blocking the actions of endogenous calcitonin and amylin, researchers can investigate the roles of these peptides in processes such as glucose metabolism, pain perception, feeding behavior, and bone resorption.[5][6][7][8] Salmon calcitonin and its derivatives are often preferred in research due to their higher potency and longer half-life compared to human calcitonin.[4][5]
This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound acts as a competitive antagonist at the calcitonin receptor (CTR) and amylin receptors (AMY).[1][4] The full-length salmon calcitonin (sCT) molecule has two key domains: a binding domain (residues 9-32) and an activation domain (residues 3-6).[2][3] Calcitonin (8-32) lacks the critical N-terminal amino acids required for receptor activation, allowing it to bind to the receptor without initiating a downstream signaling cascade.[2][3] This effectively blocks the binding and subsequent action of endogenous agonists like calcitonin and amylin.
The calcitonin receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][9] By occupying the receptor without activating it, this compound prevents this signaling event.
Signaling Pathway of Calcitonin Receptor Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcitonin - Wikipedia [en.wikipedia.org]
- 7. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrathecal Amylin and Salmon Calcitonin Affect Formalin Induced c-Fos Expression in the Spinal Cord of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application of Salmon Calcitonin (8-32) in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) [sCT(8-32)], a truncated analogue of salmon calcitonin, is a potent and widely used antagonist of amylin receptors.[1][2] Given the emerging role of the amylin system in nociceptive processing, sCT(8-32) has become an invaluable pharmacological tool for investigating the mechanisms of pain and evaluating the analgesic potential of amylin receptor agonists. These application notes provide detailed protocols for in vivo and in vitro assays to characterize the effects of sCT(8-32) in pain research, along with a summary of its binding affinities and a schematic of its mechanism of action.
Data Presentation
Table 1: In Vivo Analgesic Activity of Amylin and Antagonism by sCT(8-32)
| Pain Model | Species | Amylin Administration | Amylin Dose | sCT(8-32) Administration | sCT(8-32) Dose | Outcome |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 0.1 mg/kg | Intraperitoneal (i.p.) | 0.5 mg/kg | sCT(8-32) significantly attenuated the antinociceptive effect of amylin.[3] |
| Acetic Acid-Induced Writhing | Mouse | Intrathecal (i.t.) | 5 µ g/mouse | Intrathecal (i.t.) | 5 µ g/mouse | sCT(8-32) significantly attenuated the inhibitory effect of amylin on writhing.[3] |
| Formalin-Induced c-Fos Expression | Rat | Intrathecal (i.t.) | 0.05 nmoles | Intrathecal (i.t.) | 2.5 nmoles | The inhibitory effect of amylin on c-Fos expression was blocked by an amylin antagonist.[4] |
Table 2: Binding Affinity of Salmon Calcitonin (8-32)
| Receptor | Cell Line | Radioligand | Affinity Metric | Value (nM) |
| Amylin Receptor | MCF-7 | [¹²⁵I]human amylin | Ki | 1.24 ± 0.54 |
| Calcitonin Receptor | MCF-7 | [¹²⁵I]human calcitonin | Ki | 1.40 ± 0.35 |
| CGRP Receptor | MCF-7 | [¹²⁵I]hCGRP-I | Ki | 1.82 ± 0.33 |
| Calcitonin Receptor | Freestyle293 | [¹²⁵I]sCT | IC₅₀ | 15 |
Experimental Protocols
In Vivo Models of Pain
This model is used to evaluate visceral pain.
Materials:
-
Male ICR mice (20-25 g)
-
Acetic acid solution (0.6% in sterile saline)
-
Amylin
-
Salmon Calcitonin (8-32)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Amylin, sCT(8-32) + Amylin, sCT(8-32) + Vehicle).
-
Administer sCT(8-32) (e.g., 0.5 mg/kg, i.p.) or its vehicle 15 minutes before the administration of amylin.
-
Administer amylin (e.g., 0.1 mg/kg, i.p.) or its vehicle.
-
15 minutes after the amylin injection, administer 0.6% acetic acid (10 ml/kg, i.p.).
-
Immediately place each mouse into an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 to 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition.
This procedure allows for direct administration of substances to the spinal cord.
Materials:
-
Mice (age and weight as per experimental design)
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Sterile saline
-
sCT(8-32) solution
-
70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the lumbar region of the back.
-
Position the mouse in a prone position with the spine slightly arched.
-
Clean the injection site with 70% ethanol.
-
Palpate the iliac crests and locate the intervertebral space between L5 and L6.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space at a slight angle. A tail-flick reflex is often an indicator of successful entry into the intrathecal space.
-
Inject the desired volume (typically 5-10 µL) of the sCT(8-32) solution or vehicle slowly over 10-20 seconds.
-
Leave the needle in place for a few seconds after injection to prevent backflow.
-
Withdraw the needle smoothly.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of motor impairment.
This model assesses both acute and persistent pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (e.g., 2.5% in sterile saline)
-
sCT(8-32)
-
Vehicle
-
Intrathecal injection setup (as described above)
-
Observation chambers with a mirror to allow for unobstructed observation of the paw.
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer sCT(8-32) (e.g., 2.5 nmoles, i.t.) or vehicle 10 minutes prior to formalin injection.
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the rat to the observation chamber.
-
Record the amount of time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute pain, and the late phase (15-60 minutes post-injection) representing inflammatory pain.
-
For c-fos expression studies, animals are euthanized 2 hours after the formalin injection, and spinal cord tissue is collected for immunohistochemistry.[4]
This test measures the response to a thermal stimulus.
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
sCT(8-32)
-
Vehicle
-
Administration supplies (e.g., for i.p. or i.t. injection)
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer sCT(8-32) or vehicle at a predetermined time before the test.
-
At various time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Calculate the maximum possible effect (MPE) to quantify the analgesic effect.
In Vitro Assays
This assay determines the binding affinity of sCT(8-32) to its target receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., calcitonin receptor or amylin receptor)
-
Unlabeled sCT(8-32)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled sCT(8-32).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of unlabeled sCT(8-32) that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]
This functional assay measures the ability of sCT(8-32) to antagonize agonist-induced Gs-coupled receptor signaling.
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells)
-
Agonist (e.g., amylin or calcitonin)
-
sCT(8-32)
-
Cell culture medium
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of sCT(8-32) for a defined period (e.g., 15-30 minutes) in the presence of IBMX.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration).
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC₅₀. From this, the pA₂ value, a measure of antagonist potency, can be calculated.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of sCT(8-32) Antagonism
Caption: sCT(8-32) competitively antagonizes the amylin receptor, preventing Gs protein activation and subsequent cAMP production, thereby inhibiting downstream signaling pathways involved in neuronal sensitization.
Experimental Workflow for In Vivo Pain Assessment
Caption: A generalized workflow for assessing the antagonist effect of sCT(8-32) in an in vivo pain model.
Logical Relationship of In Vitro Characterization
Caption: The logical relationship between binding and functional assays for the in vitro characterization of sCT(8-32).
References
- 1. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 2.5. Heterologous whole cell competition binding assay [bio-protocol.org]
- 4. Intrathecal Amylin and Salmon Calcitonin Affect Formalin Induced c-Fos Expression in the Spinal Cord of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Competition Binding Assays [bio-protocol.org]
- 6. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Salmon Calcitonin (8-32)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) [sCT(8-32)] is a truncated analog of salmon calcitonin, a 32-amino acid polypeptide hormone. This synthetic peptide fragment, lacking the first seven N-terminal amino acids, acts as a potent and selective antagonist of both calcitonin (CT) and amylin receptors. Its utility in research is significant for investigating the physiological roles of these receptors and for the screening and characterization of novel therapeutic agents targeting these systems. These application notes provide a comprehensive overview of the experimental concentrations, detailed protocols for key assays, and the primary signaling pathways associated with sCT(8-32) activity.
Data Presentation: Experimental Concentrations of Salmon Calcitonin (8-32)
The effective concentration of sCT(8-32) varies depending on the specific assay, cell type, and receptor subtype being investigated. The following tables summarize key quantitative data from various in vitro studies to guide experimental design.
| Assay Type | Cell Line/System | Receptor Target | Parameter | Value | Reference |
| Antagonist Dose Response | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Calcitonin Receptor (CALCR) | IC50 | 15 nM | [1] |
| cAMP Production | UMR-106-06 cells | Calcitonin Receptor | pA2 | 7.81 | |
| Plasminogen Activator Release | LLC-PK1 cells | Calcitonin Receptor | pA2 | 7.31 | |
| Competition Binding Assay | Monkey Kidney Sections | Amylin Receptor | IC50 | ~1-10 nM | [2] |
| Competition Binding Assay | Human Breast Carcinoma MCF-7 cells | Amylin Receptor | Ki | 1.24 nM (vs. human amylin) | [3] |
| Competition Binding Assay | Human Breast Carcinoma MCF-7 cells | Calcitonin Receptor | Ki | 1.40 nM (vs. hCT) | [3] |
| Competition Binding Assay | Human Breast Carcinoma MCF-7 cells | Calcitonin Receptor | Ki | 7.2 nM (vs. sCT) | [3] |
| Competition Binding Assay | CTR Extracellular Domain | Calcitonin Receptor | IC50 | 2.2 µM | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
Experimental Protocols
Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity of test compounds for the calcitonin or amylin receptor by measuring their ability to compete with a labeled ligand, such as radiolabeled sCT(8-32) or a fluorescently labeled analog.
Materials:
-
HEK293 cells transiently or stably expressing the human calcitonin or amylin receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radiolabeled ligand (e.g., ¹²⁵I-sCT(8-32)) or fluorescently labeled ligand (e.g., sCT(8-32):AF568).[5]
-
Unlabeled salmon Calcitonin (8-32) (for non-specific binding determination).
-
Test compounds.
-
Scintillation fluid and counter (for radioligand assays) or a fluorescence polarization plate reader.[5]
-
96-well plates.
Procedure:
-
Cell Culture: Culture receptor-expressing HEK293 cells to ~80-90% confluency.
-
Membrane Preparation (Optional but Recommended):
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add Binding Buffer.
-
Add serial dilutions of the test compound.
-
For total binding wells, add buffer instead of a competitor.
-
For non-specific binding wells, add a high concentration of unlabeled sCT(8-32) (e.g., 1 µM).
-
-
Ligand Addition: Add the labeled ligand to all wells at a final concentration typically at or below its Kd (e.g., 10 nM for sCT(8-32):AF568).[5]
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]
-
Detection:
-
Radioligand Assay: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold Binding Buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Fluorescence Polarization Assay: Measure the fluorescence polarization directly in the 96-well plate using a suitable plate reader.[5]
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay
This protocol measures the ability of sCT(8-32) to antagonize agonist-induced cyclic AMP (cAMP) production, a key second messenger in the calcitonin and amylin receptor signaling pathways.
Materials:
-
Cells expressing the target receptor (e.g., Cos-7, HEK293S, or UMR-106-06).[6]
-
Cell culture medium.
-
Stimulation Buffer (e.g., serum-free DMEM containing 1 mM IBMX and 0.1% BSA).[6]
-
Agonist (e.g., salmon Calcitonin, Amylin).
-
Salmon Calcitonin (8-32).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE cAMP kit, HTRF-based kit).
-
96- or 384-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well plates and grow to confluency.
-
Serum Starvation: Prior to the assay, replace the culture medium with serum-free medium and incubate for at least 30 minutes.[6]
-
Antagonist Pre-incubation: Add serial dilutions of sCT(8-32) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[6]
-
Agonist Stimulation: Add the agonist (e.g., salmon Calcitonin) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 15 minutes at 37°C.[6]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of sCT(8-32) to generate a dose-response curve and determine the IC50 or pA2 value.
Signaling Pathways and Visualizations
Salmon Calcitonin (8-32) exerts its antagonistic effects by blocking the activation of downstream signaling pathways initiated by the binding of agonists to calcitonin and amylin receptors. The primary pathway involves the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP.
The experimental workflow for a typical antagonist screening assay using sCT(8-32) as a reference compound is outlined below.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. journals.physiology.org [journals.physiology.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Salmon Calcitonin (8-32) as a Pharmacological Tool
Introduction
Salmon Calcitonin (8-32) [sCT(8-32)] is a synthetic peptide fragment derived from salmon calcitonin. It is comprised of amino acids 8 through 32 of the full salmon calcitonin peptide. In pharmacology, sCT(8-32) is primarily utilized as a potent and widely-used antagonist for the Calcitonin Receptor (CTR).[1] The deletion of the first seven N-terminal amino acids, which form a critical disulfide-bonded ring in the full agonist peptide, is responsible for its antagonist activity.[2] While it effectively blocks the action of calcitonin, it is important to note that sCT(8-32) also demonstrates antagonist activity at amylin receptors (AMY), which are heterodimers of the calcitonin receptor and Receptor Activity-Modifying Proteins (RAMPs).[1][3] This makes it a valuable tool for dissecting the distinct and overlapping roles of calcitonin and amylin signaling pathways.
Mechanism of Action
The Calcitonin Receptor (CTR) is a Class B G protein-coupled receptor (GPCR).[1] Upon binding of an agonist like salmon calcitonin (sCT), the receptor couples primarily to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which mediates the downstream physiological effects.[4]
Salmon Calcitonin (8-32) acts as a competitive antagonist. It binds to the calcitonin receptor but fails to induce the conformational change necessary for G-protein activation and subsequent signaling. By occupying the receptor's binding site, it prevents the endogenous ligand (calcitonin) or other agonists from binding and initiating the cAMP cascade. Its antagonist properties extend to amylin receptors, where it also blocks agonist-induced signaling.[3]
Figure 1. Mechanism of CTR activation by sCT and inhibition by sCT(8-32).
Pharmacological Profile & Quantitative Data
Salmon Calcitonin (8-32) is a valuable tool for distinguishing between receptor subtypes within the calcitonin family, which includes the calcitonin receptor (CTR), amylin receptors (AMY₁, AMY₂, AMY₃), and the CGRP receptor. While it is a potent antagonist of both CTR and AMY receptors, it is notably inactive at CGRP receptors.[3] This selectivity allows researchers to probe the function of CTR and AMY receptors without confounding effects from CGRP receptor signaling. The antagonist peptide sCT(8-32) does not strongly discriminate between CT and AMY receptors.[5][6]
Table 1: Antagonist Activity Profile of Salmon Calcitonin (8-32)
| Receptor Target | Description | Antagonist Activity | Notes |
|---|---|---|---|
| Calcitonin Receptor (CTR) | Gs-coupled GPCR for calcitonin. | Potent Antagonist | A commonly used antagonist for studying CTR function.[1] |
| Amylin Receptors (AMY) | Heterodimers of CTR and RAMPs (RAMP1, 2, or 3). | Potent Antagonist | Also antagonizes AMY receptors, making it useful for studying amylin physiology.[1][3] |
| CGRP Receptor | Heterodimer of CLR and RAMP1. | Inactive | Lacks significant affinity, allowing for discrimination from CGRP signaling pathways.[3] |
Note: Quantitative affinity values (Ki, pKB) can vary depending on the cell line, receptor splice variant, and experimental conditions used.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of sCT(8-32) for the calcitonin receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2. General workflow for a competitive binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand, such as [¹²⁵I]-salmon Calcitonin.
-
Add increasing concentrations of unlabeled sCT(8-32) (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled full-length salmon calcitonin to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[7]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Allow the filters to dry, then measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of sCT(8-32).
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of sCT(8-32) that inhibits 50% of specific radioligand binding).[7]
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Cell-Based Functional cAMP Assay
This protocol measures the ability of sCT(8-32) to antagonize agonist-induced cAMP production in whole cells.
Figure 3. General workflow for a cell-based cAMP assay.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the calcitonin receptor (e.g., CHO-K1 or COS-7 cells) into a 96- or 384-well plate and culture overnight.[5][8]
-
On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[8]
-
-
Antagonist Treatment:
-
Add increasing concentrations of sCT(8-32) to the appropriate wells.
-
Pre-incubate the cells with the antagonist for a short period (e.g., 10-30 minutes) at 37°C.[9]
-
-
Agonist Stimulation:
-
Add a fixed concentration of an agonist (e.g., full-length salmon calcitonin) to the wells. A concentration that elicits ~80% of the maximal response (EC₈₀) is typically used to ensure a robust signal for inhibition.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.[7][9]
-
-
cAMP Quantification:
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of sCT(8-32).
-
Use non-linear regression to fit the data and determine the IC₅₀ value, representing the concentration of sCT(8-32) that inhibits 50% of the agonist-induced response.
-
This data can be further analyzed using Schild regression to determine the pA₂ value, which provides a measure of antagonist potency.
-
Handling and Storage
-
Form: Salmon Calcitonin (8-32) is typically supplied as a lyophilized powder.
-
Solubility: It is soluble in water.[10]
-
Storage: Store the lyophilized peptide at -20°C.[10] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles. For use in cell culture, it is advisable to filter-sterilize the stock solution.[11]
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
Techniques for Labeling Salmon Calcitonin (8-32): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate and efficient labeling of peptides such as salmon Calcitonin (8-32) (sCT(8-32)) is critical for a wide range of applications, including receptor binding assays, in vivo imaging, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for several common labeling techniques applicable to sCT(8-32).
Salmon Calcitonin (8-32) is a 25-amino acid peptide fragment of salmon calcitonin. Its sequence is: Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2. This sequence contains several reactive residues that can be targeted for labeling, including the N-terminal amine, lysine (B10760008) residues, and the tyrosine residue.
I. Labeling Chemistries for Salmon Calcitonin (8-32)
Several chemical strategies can be employed to label sCT(8-32). The choice of method depends on the desired label (e.g., fluorescent dye, radioisotope, biotin), the required site of conjugation, and the desired properties of the final labeled peptide. This section outlines five common labeling techniques.
NHS Ester Labeling of Primary Amines
N-Hydroxysuccinimide (NHS) esters are widely used to label primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues. The reaction results in a stable amide bond. sCT(8-32) has two lysine residues (Lys11 and Lys18) and an N-terminal amine, providing multiple sites for labeling.
Maleimide (B117702) Labeling of Thiols
Maleimide chemistry targets free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond. Native sCT(8-32) does not contain a cysteine residue. However, a cysteine can be introduced into the peptide sequence during solid-phase peptide synthesis (SPPS) to allow for site-specific labeling via this method.
Radioiodination of Tyrosine Residues
Radioiodination is a common method for introducing a radioactive isotope, such as Iodine-125 (¹²⁵I), into a peptide. The tyrosine residue (Tyr22) in sCT(8-32) is the primary site for direct electrophilic radioiodination.
Click Chemistry
Click chemistry provides a highly specific and efficient method for bioconjugation. It typically involves the reaction between an azide (B81097) and an alkyne. To utilize click chemistry, one of the reactive partners (azide or alkyne) must be incorporated into the sCT(8-32) peptide, usually during synthesis.
Biotinylation
Biotinylation is the process of attaching biotin (B1667282) to a molecule, which can then be detected with high affinity by streptavidin or avidin (B1170675) conjugates. Biotinylation of sCT(8-32) can be achieved by targeting primary amines using a biotin-NHS ester.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for various labeling techniques as they apply to salmon Calcitonin or similar peptides. It is important to note that these values can vary depending on the specific reaction conditions and the purity of the starting materials.
| Labeling Technique | Target Residue(s) | Label | Labeling Efficiency/Yield | Specific Activity/Degree of Labeling | Reference(s) |
| NHS Ester Labeling | N-terminus, Lysine | Fluorescent Dyes (e.g., FAM, Cy5) | Typically >90% (for peptides) | Mono- and di-labeled species can be produced.[1][2] | [1][2] |
| Maleimide Labeling | Cysteine (requires peptide modification) | Fluorescent Dyes | High efficiency with optimized conditions | Site-specific mono-labeling is achievable. | |
| Radioiodination (Iodogen) | Tyrosine | ¹²⁵I | Radiochemical yield of ~70% has been reported for a sCT analogue.[3] | High specific activity is achievable. | [3] |
| Biotinylation | N-terminus, Lysine | Biotin | Mono- and di-biotinylated sCT can be separated by RP-HPLC.[1][2] | Molecular weights of mono- and di-biotinylated sCT were 3,660.5 Da and 3,900.2 Da, respectively.[1][2] | [1][2] |
| Click Chemistry | Azide or Alkyne (requires peptide modification) | Various (e.g., fluorescent dyes, chelators) | High yields, often >90% for peptides. | Site-specific mono-labeling. |
III. Experimental Protocols
This section provides detailed protocols for the labeling techniques discussed above.
Protocol 1: NHS Ester Labeling of sCT(8-32) with a Fluorescent Dye
Materials:
-
Salmon Calcitonin (8-32)
-
Fluorescent Dye NHS Ester (e.g., FAM-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve sCT(8-32) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
NHS Ester Solution: Immediately before use, dissolve the fluorescent dye NHS ester in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the peptide solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography or reversed-phase HPLC.
-
Characterization: Confirm the labeling by mass spectrometry and determine the concentration and degree of labeling by UV-Vis spectrophotometry.
Protocol 2: Site-Specific Maleimide Labeling of Cys-sCT(8-32)
Materials:
-
Cysteine-modified Salmon Calcitonin (8-32) (Cys-sCT(8-32))
-
Maleimide-activated Fluorescent Dye
-
Degassed 0.1 M Phosphate (B84403) Buffer, pH 7.0, containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMF or DMSO
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Peptide Reduction: Dissolve Cys-sCT(8-32) in the degassed phosphate buffer. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds. Incubate for 30 minutes at room temperature.
-
Maleimide Solution: Dissolve the maleimide-activated dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved maleimide dye to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Purify the labeled peptide using size-exclusion chromatography or reversed-phase HPLC.
-
Characterization: Confirm site-specific labeling and purity by mass spectrometry and HPLC.
Protocol 3: Radioiodination of sCT(8-32) using the Iodogen Method
Materials:
-
Salmon Calcitonin (8-32)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide [¹²⁵I]
-
0.5 M Sodium Phosphate Buffer, pH 7.4
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Sephadex G-10 or equivalent size-exclusion column
Procedure:
-
Iodogen Coating: Prepare Iodogen-coated tubes by dissolving Iodogen in dichloromethane at 1 mg/mL. Add 100 µL to a glass tube and evaporate the solvent under a gentle stream of nitrogen. Store coated tubes desiccated at -20°C.
-
Reaction Mixture: To an Iodogen-coated tube, add 50 µL of 0.5 M sodium phosphate buffer (pH 7.4).
-
Add 10 µg of sCT(8-32) dissolved in 20 µL of 0.1 M sodium phosphate buffer (pH 7.4).
-
Add 1 mCi of Na[¹²⁵I] (in a minimal volume).
-
Iodination Reaction: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.
-
Quenching: Terminate the reaction by transferring the mixture to a new tube containing 100 µL of a quenching solution (e.g., 1 mg/mL sodium metabisulfite (B1197395) or a saturated tyrosine solution).
-
Purification: Separate the ¹²⁵I-labeled sCT(8-32) from free iodine using a pre-equilibrated Sephadex G-10 column, eluting with 0.1 M sodium phosphate buffer containing 0.1% BSA.
-
Characterization: Determine the radiochemical purity and specific activity by radio-TLC or radio-HPLC.
Protocol 4: Copper(I)-Catalyzed Click Chemistry (CuAAC) Labeling of Azido-sCT(8-32)
Materials:
-
Azido-modified Salmon Calcitonin (8-32) (Azido-sCT(8-32))
-
Alkyne-functionalized label (e.g., alkyne-dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffer, pH 7.4
-
Purification column (e.g., reversed-phase HPLC)
Procedure:
-
Peptide and Label Preparation: Dissolve Azido-sCT(8-32) and the alkyne-functionalized label in the phosphate buffer.
-
Catalyst Premix: Prepare a fresh premix of CuSO₄ and THPTA (1:5 molar ratio) in water.
-
Reaction Setup: In a reaction vessel, combine the Azido-sCT(8-32) and a 1.5-fold molar excess of the alkyne-label.
-
Initiation: Add the CuSO₄/THPTA premix to the reaction vessel to a final copper concentration of 50-100 µM. Then, add a 10-fold molar excess of freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purification: Purify the labeled peptide by reversed-phase HPLC.
-
Characterization: Confirm the conjugation by mass spectrometry.
Protocol 5: Biotinylation of sCT(8-32) via NHS Ester Chemistry
Materials:
-
Salmon Calcitonin (8-32)
-
Biotin-NHS ester
-
Anhydrous DMF
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3 containing 0.2% Triethylamine (TEA)
-
Reversed-phase HPLC system
Procedure:
-
Peptide Solution: Dissolve sCT(8-32) in DMF to a concentration of 10 mg/mL.
-
Biotin-NHS Solution: Dissolve Biotin-NHS in DMF containing 0.2% TEA to a concentration of 2 mg/mL.
-
Labeling Reaction: Mix the sCT(8-32) solution and the Biotin-NHS solution in a 1:1 volume ratio.
-
Incubation: Gently shake the mixture at room temperature for 15 minutes.[2]
-
Purification: Directly inject the reaction mixture onto a reversed-phase HPLC column to separate mono-, di-, and un-biotinylated sCT(8-32).[1][2]
-
Characterization: Identify the biotinylated species by mass spectrometry.[1][2]
IV. Visualization of Pathways and Workflows
Signaling Pathway of the Calcitonin Receptor
The calcitonin receptor (CTR) is a G protein-coupled receptor (GPCR) that primarily signals through the Gs and Gq pathways upon binding of calcitonin.
Caption: Calcitonin Receptor Signaling Pathway.
Experimental Workflow for Peptide Labeling
The general workflow for labeling peptides involves several key steps from initial reaction to final characterization.
Caption: General Peptide Labeling Workflow.
Logical Relationship of Labeling Chemistries
The choice of labeling chemistry is dictated by the available functional groups on the peptide.
Caption: Labeling Chemistry Selection Logic.
References
Application Notes and Protocols for Calcitonin (8-32), Salmon in cAMP Measurement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin (8-32), salmon (sCT(8-32)) is a truncated peptide fragment of salmon calcitonin that acts as a potent and widely used antagonist of the calcitonin receptor (CTR). The calcitonin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand calcitonin, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Due to its critical role in cAMP signaling, the calcitonin receptor is a key target in drug discovery for various diseases, including osteoporosis and hypercalcemia.
These application notes provide a comprehensive guide for utilizing this compound in cAMP measurement assays to characterize the pharmacology of the calcitonin receptor and to screen for novel modulators.
Mechanism of Action
This compound is a competitive antagonist at the calcitonin receptor.[2][3] It binds to the receptor but does not elicit a downstream signaling response, thereby blocking the binding and subsequent signaling of agonists like salmon calcitonin (sCT). In a cellular context, pre-incubation with sCT(8-32) will inhibit the sCT-induced production of cAMP in a dose-dependent manner. This makes sCT(8-32) an invaluable tool for validating calcitonin receptor-mediated signaling and for use as a comparator in antagonist screening campaigns.
Signaling Pathway of the Calcitonin Receptor
The binding of an agonist, such as salmon calcitonin, to the calcitonin receptor initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit, with GTP bound, dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response. This compound, by competitively binding to the receptor, prevents this cascade from occurring.
Data Presentation
The following table summarizes the quantitative data for this compound and the agonist salmon Calcitonin in cAMP and binding assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Antagonist Assay | Freestyle293 | IC50 | 15 nM | [1] |
| This compound | cAMP Antagonist Assay | COS-7 | pKB | 8.2 | IUPHAR/BPS Guide |
| Salmon Calcitonin | cAMP Agonist Assay | Freestyle293 | EC50 | 3.0 pM | [1] |
| Salmon Calcitonin | cAMP Agonist Assay | U2OS | EC50 | 7.2 ± 1.2 x 10⁻¹² M | [4] |
| Salmon Calcitonin | cAMP Agonist Assay | CHO-K1 | EC50 | 0.114 nM | |
| Salmon Calcitonin | Homologous Competitive Binding | U2OS membranes | IC50 | 8.5 ± 1.2 x 10⁻⁹ M | [4] |
Experimental Protocols
Protocol 1: Antagonist Dose-Response cAMP Assay using a Reporter Gene System (e.g., GeneBLAzer®)
This protocol describes the determination of the IC50 value for this compound by measuring the inhibition of agonist-induced cAMP production using a CRE-bla reporter gene assay in Freestyle293 cells.
Materials:
-
GeneBLAzer® CALCR-CRE-bla Freestyle293 cells
-
Assay medium (e.g., Opti-MEM)
-
This compound (antagonist)
-
Salmon Calcitonin (agonist)
-
DMSO
-
384-well black-walled, clear-bottom plates, poly-D-lysine coated
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed GeneBLAzer® CALCR-CRE-bla Freestyle293 cells into a 384-well black-walled, clear-bottom plate at a density of 10,000 cells/well in assay medium.
-
Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.
-
-
Antagonist Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium containing 0.5% DMSO.
-
Add the diluted antagonist to the cell plate.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Agonist Addition:
-
Prepare a solution of salmon Calcitonin in assay medium at a concentration that elicits approximately 80% of the maximal response (EC80). A previously determined EC50 value can be used to calculate the EC80 concentration (e.g., approximately 6 pM for this cell line).[1]
-
Add the agonist solution to the wells already containing the antagonist.
-
-
Incubation:
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Load the cells with LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Calculate the emission ratio (460 nm / 530 nm) to determine the level of reporter gene expression, which is proportional to the cAMP level.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: General Antagonist Dose-Response cAMP Assay using HTRF
This protocol provides a general method for determining the IC50 value of an antagonist for a Gs-coupled receptor using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
Cells expressing the calcitonin receptor (e.g., HEK293, CHO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, final concentration 500 µM)
-
This compound (antagonist)
-
Salmon Calcitonin (agonist)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay buffer at a predetermined optimal density.
-
Add a PDE inhibitor to the cell suspension to prevent cAMP degradation.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells of the 384-well plate. Include a vehicle control.
-
-
Cell Stimulation:
-
Prepare a solution of salmon Calcitonin at its EC80 concentration in assay buffer.
-
Add the cell suspension to this agonist solution.
-
Dispense an equal volume (e.g., 5 µL) of this cell/agonist mixture into the wells containing the antagonist.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate).
-
-
Measurement and Data Analysis:
-
After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Calculate the signal ratio and normalize the data.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for a cAMP antagonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Calcitonin (8-32), salmon
Introduction
Calcitonin (8-32), salmon is a synthetic peptide fragment corresponding to amino acids 8-32 of salmon calcitonin. It is widely utilized in biomedical research as a highly selective and potent antagonist of the amylin receptor (AMYR)[1][2]. Its ability to block the physiological effects of amylin makes it an invaluable tool for studying metabolic diseases, neuroscience, and other areas where amylin signaling is implicated[3][4]. The integrity and biological activity of this peptide are highly dependent on proper handling and storage. These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals to ensure the stability, safety, and effective use of this compound.
Material and Safety Data
Proper safety measures are essential when handling any chemical or biological reagent. This compound is a lyophilized powder that requires careful handling to avoid inhalation and contact.
1.1 Material Properties
| Property | Description |
| Appearance | White to off-white solid powder[5] |
| Molecular Formula | C₁₁₉H₁₉₈N₃₆O₃₇ |
| Molecular Weight | ~2725.06 g/mol [5] |
| Sequence | VLGKLSQELHKLQTYPRTNTGSGTP-NH₂[1] |
| Solubility | Soluble in water to 1 mg/mL |
1.2 Safety and Handling Precautions
Personnel should adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE):
-
Handling Guidelines:
-
Avoid the formation of dust when handling the lyophilized powder[5][6].
-
Avoid inhalation of dust and direct contact with skin, eyes, and clothing[5][6].
-
Ensure adequate ventilation in the work area.
-
Handle in accordance with good industrial hygiene and safety practices[6]. In case of spillage, sweep up the solid material and place it in a suitable container for disposal, avoiding dust creation[5].
-
Storage and Stability
The stability of this compound is critical for reproducible experimental results. Stability is influenced by temperature, pH, and handling procedures such as freeze-thaw cycles.
2.1 Recommended Storage Conditions
| Form | Temperature | Duration | Storage Notes |
| Lyophilized Powder | -80°C | Up to 2 years[1] | Recommended for long-term storage. |
| -20°C | Up to 1 year[1] | Suitable for intermediate-term storage. Store in a freezer[5][6]. | |
| 0-5°C | Short-term | Store in a dry, sealed container away from moisture and light[1][7]. | |
| Reconstituted Solution | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Aliquot into single-use volumes. |
2.2 Factors Affecting Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | The peptide is stable as a lyophilized powder when stored frozen. In solution, degradation increases with temperature. Stability is significantly compromised at 60°C[8][9]. | Store powder and stock solutions at ≤ -20°C. Avoid exposure to high temperatures. |
| pH | The peptide is most stable in acidic conditions. Degradation pathways increase significantly as the pH is raised[10]. | For maximum stability in aqueous solutions, maintain a pH between 3.0 and 4.0[10]. Studies show good stability in sodium acetate (B1210297) buffer at pH 3.5-5.5[11]. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of solutions can lead to peptide degradation and loss of activity. | Prepare single-use aliquots of the stock solution immediately after reconstitution to prevent product inactivation[1]. |
| Light & Moisture | Exposure to light and moisture can degrade the peptide. | Store both lyophilized powder and solutions protected from light and in sealed containers to keep them dry[1]. |
Experimental Protocols
3.1 Protocol: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for properly reconstituting lyophilized this compound to prepare a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 25-45 minutes. This prevents condensation from forming inside the vial[7].
-
Centrifugation: Briefly vortex or centrifuge the vial to ensure all the lyophilized powder is collected at the bottom[7].
-
Solvent Addition: Gently open the cap and add the desired volume of a sterile, aqueous solvent (e.g., sterile water) to achieve the target concentration. The peptide is soluble up to 1 mg/mL in water.
-
Dissolution: Close the vial and mix by gently inverting it 5-10 times until the peptide is completely dissolved. Avoid vigorous shaking[7].
-
Sterilization (Optional): If the stock solution will be used in a sterile application such as cell culture, it should be filter-sterilized using a 0.22 µm filter[1].
-
Aliquoting and Storage: Immediately prepare single-use aliquots of the stock solution. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
3.2 Protocol: Stability Assessment by RP-HPLC
This protocol provides a general method for assessing the purity and degradation of this compound in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column[10].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a sample of the this compound solution at a known concentration (e.g., 0.1-1.0 mg/mL) in a suitable buffer or water.
-
Prepare a reference standard of freshly reconstituted peptide at the same concentration.
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak area of the main peptide peak and any additional peaks in the chromatogram.
-
Calculate the purity of the sample by expressing the main peak area as a percentage of the total peak area.
-
Compare the chromatogram of the test sample to the reference standard to identify potential degradation products.
-
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at amylin receptors (AMYRs), which are Class B G-protein coupled receptors (GPCRs). The native ligand, amylin, binds to AMYRs to initiate downstream signaling, often leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[12]. As an antagonist, this compound binds to the receptor but does not elicit a response, thereby blocking amylin from binding and activating its downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Salmon Calcitonin Exerts an Antidepressant Effect by Activating Amylin Receptors [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. Calcitonin (8-32) (Salmon) [phoenixbiotech.net]
- 8. Stability of calcitonin salmon in nasal spray at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Calcitonin (8-32), salmon solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitonin (8-32), salmon.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is a truncated peptide fragment of salmon calcitonin. It is a highly selective antagonist of the amylin receptor.[1][2] Amylin receptors are heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[3][4] By binding to these receptors, this compound blocks the signaling cascade typically initiated by the natural ligand, amylin.
Q2: What are the common research applications of this compound?
A2: Due to its function as an amylin receptor antagonist, this compound is frequently used in studies related to:
-
Insulin, glucagon, and somatostatin (B550006) release.[1]
-
Calcium and phosphorus metabolism.[2]
-
G protein-coupled receptor (GPCR) binding assays, often as a competitive ligand.
-
Investigating the physiological roles of endogenous amylin.
Q3: What are the recommended storage conditions for lyophilized this compound and its solutions?
A3: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, sealed, and protected from moisture and light.[1] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving my lyophilized this compound powder.
This is a common issue that can often be resolved by selecting the appropriate solvent and using the correct technique. Peptides, in general, can be prone to aggregation if not handled properly.
Initial Dissolution Steps
Before attempting to dissolve the peptide, allow the vial to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
Recommended Solvents and Protocols
The choice of solvent is critical for successfully dissolving this compound. Below are recommended solvents and a detailed protocol for dissolution.
Quantitative Solubility Data
| Solvent System | Concentration | pH | Temperature | Notes |
| Water | 100 mg/mL | Neutral | Room Temp. | May require sonication.[1] |
| 5% Acetic Acid | 1 mg/mL | Acidic | Room Temp. | For full-length salmon calcitonin, but applicable.[5] |
| 50mM Sodium Phosphate Buffer | Soluble | 8.5 | Room Temp. | Specific concentration not provided.[6] |
| 10% DMSO in PBS Buffer | Soluble | 7.5 | Room Temp. | Specific concentration not provided.[6] |
Detailed Experimental Protocol: Dissolving this compound
-
Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
-
Solvent Selection and Addition:
-
Based on your experimental needs, select an appropriate solvent from the table above. For a stock solution, sterile water is a good starting point.
-
Using a sterile pipette tip, add the desired volume of solvent to the vial.
-
-
Dissolution:
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking, as this can cause aggregation.
-
If the peptide does not fully dissolve, sonication in a water bath for short periods (1-2 minutes) can be effective.[1]
-
-
Sterilization and Storage:
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Peptide won't dissolve | Insufficient mixing or incorrect solvent. | Try gentle vortexing followed by brief sonication. If still insoluble, consider a different solvent system. For basic peptides, an acidic buffer may help, while for acidic peptides, a basic buffer may be more suitable. |
| Solution is cloudy or has visible precipitates | Aggregation of the peptide. | This can be caused by high peptide concentration, inappropriate pH, or exposure to air. Try diluting the peptide further. If aggregation persists, dissolving in a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer may help. |
| Loss of biological activity | Degradation of the peptide. | This can be due to improper storage, repeated freeze-thaw cycles, or microbial contamination. Always use sterile solutions and store aliquots at or below -20°C. |
Visualizing Key Processes
To further aid in understanding the context of this compound in research, the following diagrams illustrate a key signaling pathway and a common experimental workflow.
Caption: Amylin Receptor Antagonism by this compound.
Caption: GPCR Competitive Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin, Salmon Calcitonin, Salmon, CAS 47931-85-1, is a 32 amino acid synthetic calcitonin that is shown to stimulate bone formation and inhibit bone resorption. Has ability to cross mucous membranes. 47931-85-1 [sigmaaldrich.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
Technical Support Center: Optimizing Salmon Calcitonin (8-32) for Experimental Success
Welcome to the technical support center for salmon Calcitonin (8-32), a valuable tool for researchers and scientists in drug development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is salmon Calcitonin (8-32) and what is its primary mechanism of action?
A1: Salmon Calcitonin (8-32) is a truncated peptide fragment of salmon calcitonin. It acts as a highly selective antagonist of the amylin receptor.[1][2] By blocking this receptor, it can inhibit the downstream signaling pathways normally activated by amylin.
Q2: What are the common research applications for salmon Calcitonin (8-32)?
A2: Researchers commonly use salmon Calcitonin (8-32) to investigate the physiological roles of amylin receptors in various processes, including:
-
Metabolic studies, particularly concerning insulin, glucagon, and somatostatin (B550006) release.[3]
-
Neurodegenerative disease research.[1]
-
Studies on bone homeostasis.[4]
-
Investigation of antidepressant effects through modulation of signaling pathways like p38 MAPK.[5]
Q3: How should I store and handle salmon Calcitonin (8-32)?
A3: For optimal stability, salmon Calcitonin (8-32) should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] It is recommended to store it under nitrogen and away from moisture and light.[2] When preparing a stock solution with water, it should be filtered and sterilized (0.22 µm filter) before use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antagonist activity observed | Incorrect concentration: The concentration of salmon Calcitonin (8-32) may be too low to effectively compete with the agonist. | Refer to the concentration tables below for starting ranges in different assays. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. |
| Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the peptide has been stored correctly at -20°C or -80°C and handled according to the manufacturer's instructions. Prepare fresh stock solutions. | |
| Cell line suitability: The cell line used may not express the amylin receptor or may express it at very low levels. | Confirm amylin receptor expression in your cell line using techniques like qPCR or Western blotting. | |
| High background signal in assays | Non-specific binding: The peptide may be binding non-specifically to other cellular components or the assay plate. | Include appropriate controls, such as cells not expressing the amylin receptor or wells without cells. Consider using blocking agents like bovine serum albumin (BSA) in your assay buffer. |
| Contamination: Reagents or cell cultures may be contaminated. | Use sterile techniques and ensure all reagents are of high quality and free from contamination. | |
| Inconsistent results between experiments | Variability in cell passage number: Cell lines can change their characteristics, including receptor expression levels, over multiple passages. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: Variations in incubation times can affect the binding and signaling outcomes. | Strictly adhere to the optimized incubation times outlined in your experimental protocol. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in peptide concentrations. | Ensure your pipettes are properly calibrated and use careful pipetting techniques. |
Quantitative Data Summary
The optimal concentration of salmon Calcitonin (8-32) is highly dependent on the specific assay and cell type being used. The following tables provide a summary of concentrations reported in the literature for various experimental setups.
Table 1: Antagonist Concentrations in Receptor Binding and Signaling Assays
| Assay Type | Cell Line | Agonist Used | sCT (8-32) Concentration | Reference |
| Antagonist Competition Binding | Human Osteoarthritic Chondrocytes | Salmon Calcitonin | 100 nM | [6] |
| cAMP Assay | GeneBLAzer® CALCR-CRE-bla Freestyle293 | Salmon Calcitonin (sCT) | 10 nM - 1 µM | [7] |
| Radioligand Binding Assay | Rat Brain Particulate Fraction | 125I-Salmon Calcitonin | IC50 of 2.0 nM | [8] |
| Insulin Release Inhibition | Perfused Rat Pancreas | Amylin | 10 µM | [3] |
Detailed Experimental Protocols
Protocol 1: Receptor Binding Competition Assay
This protocol is a general guideline for a competitive binding assay using a fluorescently labeled tracer.
-
Cell Culture: Plate HEK293 cells transfected with the amylin receptor in a 96-well black, round-bottom plate.
-
Tracer Preparation: Prepare a solution of salmon Calcitonin (8-32) labeled with a fluorescent dye (e.g., AlexaFluor 568) at a fixed concentration (e.g., 10 nM).[9]
-
Competitor Dilution Series: Prepare a serial dilution of unlabeled salmon Calcitonin (8-32) at varying concentrations.
-
Assay Setup: In each well, add the fixed concentration of the fluorescent tracer and the varying concentrations of the unlabeled competitor.
-
Cell Addition: Add the cell membranes containing the amylin receptors to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.[9]
-
Measurement: Measure the fluorescence polarization (FP) using a suitable microplate reader. A decrease in FP indicates displacement of the tracer by the unlabeled competitor.[9]
Protocol 2: cAMP Measurement Assay
This protocol outlines a general procedure for measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Seeding: Seed cells expressing the calcitonin receptor (e.g., GeneBLAzer® CALCR-CRE-bla Freestyle293 cells) in a 384-well plate at a density of 10,000 cells/well and incubate for 16-20 hours.[7]
-
Antagonist Pre-incubation: Treat the cells with a dilution series of salmon Calcitonin (8-32) for 30 minutes.[7]
-
Agonist Stimulation: Add a known concentration of an agonist, such as salmon Calcitonin (sCT), at its EC80 concentration (e.g., 6 pM) to stimulate cAMP production.[7]
-
Incubation: Incubate the cells for an additional 4 hours at 37°C in a 5% CO2 incubator.[7]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of the amylin receptor and the antagonistic action of salmon Calcitonin (8-32).
Caption: Troubleshooting workflow for experiments with low or no antagonist activity of salmon Calcitonin (8-32).
References
- 1. Calcitonin (8 32), salmon — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Chronic salmon calcitonin exerts an antidepressant effect via modulating the p38 MAPK signaling pathway [frontiersin.org]
- 6. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Salmon Calcitonin (8-32) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of salmon Calcitonin (sCT) (8-32) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Detailed stability studies on the salmon Calcitonin (8-32) fragment are limited in publicly available literature. The following guidance is largely extrapolated from extensive research on the full-length salmon Calcitonin (sCT) peptide. While many degradation pathways are likely similar, the absence of the Cys1-Cys7 disulfide bridge in the (8-32) fragment will alter its degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for salmon Calcitonin (8-32) in an aqueous solution?
A1: Based on studies of the full-length sCT, the primary degradation pathways for the (8-32) fragment in solution are expected to be:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to their corresponding carboxylic acids. For the full-length sCT, deamidation of Gln14 and Gln20 has been identified as a major degradation pathway under acidic conditions.[1][2][3]
-
Oxidation: Methionine and other susceptible residues can be oxidized, especially in the presence of trace metals or peroxides.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.
Unlike the full-length sCT, the (8-32) fragment lacks the Cys1-Cys7 disulfide bridge, so it will not undergo degradation via sulfide (B99878) exchange or β-elimination at the disulfide bond.[3]
Q2: What is the optimal pH for storing sCT (8-32) in solution to minimize degradation?
A2: For full-length sCT, maximum stability is observed in the pH range of 3.0 to 4.0.[4] The degradation rate significantly increases as the pH becomes more neutral or alkaline.[4] It is reasonable to assume a similar pH stability profile for the sCT (8-32) fragment. A citrate (B86180) buffer at pH 4.0 has been used effectively for sCT formulations.[4]
Q3: How does temperature affect the stability of sCT (8-32) in solution?
A3: Temperature is a critical factor in the degradation of sCT. Degradation reactions, such as hydrolysis and deamidation, are accelerated at higher temperatures. For long-term storage of sCT (8-32) solutions, it is recommended to store them frozen at -20°C or -80°C.[5] For short-term storage, refrigeration at 2-8°C is advisable.
Q4: Can enzymatic degradation affect my sCT (8-32) solution?
A4: Yes, if your solution is exposed to proteases, significant degradation can occur. Serine proteases like trypsin and chymotrypsin, as well as neutrophil elastase, have been shown to degrade sCT.[6] This is a critical consideration when working with cell culture media or other biological fluids.
Q5: How can I prevent adsorption of sCT (8-32) to container surfaces?
A5: Peptides like sCT can adsorb to glass and plastic surfaces, leading to a significant loss of concentration, especially at low concentrations. The addition of excipients like albumin (e.g., 0.1% human serum albumin) can effectively minimize this adsorption.[4] Using low-binding microcentrifuge tubes and pipette tips is also recommended.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of peptide concentration over time | - Adsorption to container surfaces- Chemical degradation (hydrolysis, deamidation)- Aggregation | - Add a carrier protein like 0.1% albumin to your solution.[4]- Use low-protein-binding labware.- Store solutions at the optimal pH of 3.0-4.0.[4]- Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] |
| Reduced biological activity of the peptide | - Chemical degradation- Aggregation- Oxidation | - Confirm the integrity of your peptide stock using HPLC.- Prepare fresh solutions from lyophilized powder for critical experiments.- If oxidation is suspected, consider degassing buffers or adding antioxidants (use with caution as they may interfere with your assay). |
| Evidence of aggregation or precipitation | - High peptide concentration- Suboptimal pH or buffer composition- Freeze-thaw cycles | - Centrifuge the solution to remove any insoluble aggregates before use.- Consider reducing the peptide concentration.- Ensure the pH of the solution is between 3.0 and 4.0.- Aliquot the stock solution to avoid repeated freezing and thawing.[5] |
| Rapid degradation in biological samples | - Enzymatic degradation by proteases | - Add a broad-spectrum protease inhibitor cocktail to your samples.- For specific applications, aprotinin (B3435010) has been shown to be effective at minimizing proteolytic degradation of sCT.[4] |
Quantitative Data
Table 1: Effect of pH on the Degradation Rate of Full-Length Salmon Calcitonin at 70°C
| pH | Approximate First-Order Degradation Rate Constant (k, hr⁻¹) | Relative Stability |
| 2.2 | ~0.3 | Moderate |
| 3.3 | ~0.05 | Highest |
| 4.0 | ~0.1 | High |
| 6.0 | ~0.4 | Low |
| 9.0 | ~1.0 | Lowest |
Data extrapolated from graphical representations in Lee et al., Pharmaceutical Research, 1992.[7] This data is for full-length sCT and is intended to illustrate the trend of pH-dependent stability.
Table 2: Effectiveness of Stabilizers for Full-Length Salmon Calcitonin
| Stabilizer | Concentration | Protective Effect | Reference |
| Human Serum Albumin | 0.1% | Prevented ~21% loss of sCT due to adsorption to glass surfaces over 4 hours. | [4] |
| Aprotinin | 1000 KIU/mL | Reduced proteolytic degradation in contact with stripped skin from 75% to 23% over 8 hours. | [4] |
Experimental Protocols
Protocol: Assessing the Stability of sCT (8-32) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for monitoring the degradation of sCT (8-32) in solution.
-
Preparation of sCT (8-32) Solutions:
-
Prepare stock solutions of sCT (8-32) in a suitable buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Create aliquots of the solution in low-protein-binding tubes for incubation under different conditions (e.g., various pH values, temperatures).
-
-
Incubation:
-
Incubate the samples for a defined period. For accelerated stability studies, higher temperatures (e.g., 40°C, 70°C) can be used.[7]
-
At specified time points, remove an aliquot and immediately freeze it at -80°C to halt further degradation until analysis.
-
-
RP-HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its degradation products. A typical gradient might be 5% to 60% B over 30 minutes.
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
Injection Volume: 20-100 µL.
-
-
Data Analysis:
-
The peak corresponding to intact sCT (8-32) is identified by running a standard.
-
The peak area of the intact peptide is measured at each time point.
-
The percentage of remaining sCT (8-32) is calculated relative to the initial time point (t=0).
-
The degradation rate can be determined by plotting the natural logarithm of the remaining peptide concentration against time.
-
Visualizations
Caption: Major chemical and physical degradation pathways for sCT (8-32) in solution.
Caption: Workflow for assessing the stability of sCT (8-32) using RP-HPLC.
Caption: Key strategies to prevent the degradation of sCT (8-32) in solution.
References
- 1. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Calcitonin (8-32), Salmon Antagonist Activity
Welcome to the technical support center for Calcitonin (8-32), salmon. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the antagonist activity of this peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and issues that may arise during your experiments.
Q1: I am not observing the expected antagonist effect of this compound in my assay. What are the possible reasons?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Peptide Integrity and Storage: Ensure that your this compound peptide is properly stored, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles.[1] Peptide degradation can lead to a loss of activity. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Receptor Expression and Cell Line: Verify the expression of the target receptor (e.g., amylin receptor, calcitonin receptor) in your cell line.[2] The antagonist effect of this compound is highly dependent on the presence and density of these receptors. The Calcitonin receptor can also form complexes with Receptor Activity-Modifying Proteins (RAMPs), which alters its pharmacology.[3][4]
-
Assay Conditions:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist you are trying to antagonize. A very high agonist concentration might overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC50 or EC80 value.[4]
-
Incubation Times: Pre-incubation of the cells with this compound before adding the agonist is often necessary to allow the antagonist to bind to the receptor. A typical pre-incubation time is 30 minutes.[5]
-
Assay Buffer and Reagents: Check the compatibility of your assay buffer and other reagents with the peptide and the cells. Components in the media or buffer could potentially interfere with the peptide's activity.
-
Q2: How can I confirm that this compound is binding to its target receptor in my experimental setup?
A2: To confirm target engagement, you can perform a competitive binding assay. This typically involves using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. By adding increasing concentrations of unlabeled this compound, you should observe a displacement of the labeled ligand, indicating that both are competing for the same binding site.[6][7]
Q3: What are the primary signaling pathways affected by this compound antagonism?
A3: this compound primarily acts as an antagonist at amylin receptors and can also interact with calcitonin receptors.[2][8] The downstream signaling pathways affected are mainly those activated by the natural ligands of these receptors. The calcitonin receptor is a G protein-coupled receptor (GPCR) that can couple to multiple signaling pathways.[9][10] The most well-documented pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][11] Therefore, a successful antagonist effect of this compound would be observed as an inhibition of the agonist-induced cAMP production.[5] Other potential pathways include the activation of protein kinase C (PKC) and increases in intracellular calcium levels.[10][11]
Q4: I am observing inconsistent results between experiments. What could be the cause of this variability?
A4: Inconsistent results can be frustrating. Here are some potential sources of variability to investigate:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged cell culture can lead to changes in receptor expression and signaling responses.
-
Reagent Preparation: Prepare fresh agonist and antagonist solutions for each experiment to avoid degradation.
-
Assay Timing: Ensure that incubation times and the timing of reagent additions are consistent across all experiments.
-
Cell Seeding Density: Variations in cell density can affect the overall response. Seed cells at a consistent density for all experiments.[4]
-
DMSO Concentration: If using DMSO to dissolve compounds, ensure the final concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Antagonist Activity of this compound
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 | 15 nM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | salmon Calcitonin | [4] |
| Inhibition | ~50% reduction of cAMP at 100 nM | Human osteoarthritic chondrocytes | 100 nM salmon Calcitonin | [5] |
Table 2: Binding Affinity of Calcitonin Peptides
| Peptide | IC50 | Cell Line/System | Labeled Ligand | Reference |
| salmon Calcitonin | 8.5 ± 1.2 x 10⁻⁹ M | Isolated membranes | ¹²⁵I-sCT | [6] |
| human Calcitonin | 14.3 ± 1.2 x 10⁻⁹ M | Isolated membranes | ¹²⁵I-hCT | [6] |
| [Bpa¹⁹]sCT | 2.94 ± 0.46 nM | COS-7 cells transiently transfected with HA-hCTRa | ¹²⁵I-sCT | [12] |
Table 3: Agonist Potency (for context)
| Agonist | EC50 | Cell Line/System | Assay | Reference |
| salmon Calcitonin | 3.0 pM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Second Messenger | [4] |
| human Calcitonin | 5.1 pM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Second Messenger | [4] |
| Amylin | 7.9 nM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Second Messenger | [4] |
| αCGRP | 5.0 nM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Second Messenger | [4] |
| βCGRP | 3.8 nM | GeneBLAzer® CALCR-CRE-bla Freestyle293 cells | Second Messenger | [4] |
Experimental Protocols
Protocol 1: cAMP Antagonist Assay
This protocol outlines a general procedure for measuring the antagonist activity of this compound by quantifying its effect on agonist-induced cAMP production.
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., HEK293, CHO, or a relevant primary cell line) in a 96-well or 384-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Pre-treatment with IBMX (Optional but Recommended): To prevent cAMP degradation, pre-treat cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a final concentration of 100-500 µM for 30-60 minutes.[5]
-
Antagonist Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., assay buffer). Incubate for 30 minutes at 37°C.[5]
-
Agonist Stimulation: Add the agonist (e.g., salmon Calcitonin, Amylin) at a fixed concentration (typically EC50 or EC80) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound.
-
Membrane Preparation (or Whole Cells): Prepare cell membranes from cells overexpressing the target receptor or use whole cells.
-
Assay Setup: In a 96-well filter plate, add the cell membranes or whole cells, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled salmon Calcitonin or ¹²⁵I-labeled Amylin), and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).
-
Washing: Rapidly filter the contents of the wells and wash with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki or IC50 value.
Visualizations
Caption: Calcitonin signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for determining the antagonist activity of this compound.
References
- 1. genscript.com [genscript.com]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias | PLOS One [journals.plos.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Salmon Calcitonin (8-32)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with salmon Calcitonin (8-32) [sCT(8-32)].
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the antagonist potency (e.g., IC₅₀, pA₂) of my sCT(8-32) between experiments?
A: Variability in antagonist potency is a common issue that can stem from the peptide's physical and chemical stability. Several factors related to the peptide itself and its handling can lead to inconsistent results:
-
Peptide Aggregation: Like its parent molecule, sCT(8-32) can be susceptible to aggregation.[1][2] Peptide aggregates can form during manufacturing, storage, or even during an experiment.[1][3] This process is influenced by concentration, temperature, pH, and formulation.[2] The formation of metastable prefibrillar oligomers can introduce active species with their own, often neurotoxic, effects, confounding results.[4]
-
Chemical Degradation: Peptides are prone to chemical degradation pathways such as deamidation and oxidation, which can occur during storage if the product is not handled optimally.[1] For the parent salmon calcitonin, deamidation of Gln₁₄ and Gln₂₀ is a known degradation pathway.[1]
-
Storage and Handling: Improper storage (e.g., temperature fluctuations, exposure to light) and repeated freeze-thaw cycles can degrade the peptide, reducing its effective concentration and activity.
-
Lot-to-Lot Variability: Differences in synthesis and purification between batches can result in varying purity levels and the presence of different impurities, affecting biological activity.
Q2: My results with sCT(8-32) are consistent in one cell line but completely different in another. What could be the cause?
A: This issue almost always points to differences in receptor expression between your cell models. sCT(8-32) is a potent antagonist at both calcitonin receptors (CTR) and amylin receptors (AMY).[5][6][7]
-
Receptor Subtypes: Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[6][8] The specific combination of CTR and RAMP determines the receptor subtype (e.g., AMY₁, AMY₃) and its binding pharmacology.
-
Differential Expression: Your cell lines likely express different levels of CTR and/or RAMPs. A cell line rich in CTR will exhibit classic calcitonin receptor pharmacology, while a cell line co-expressing CTR and RAMP1 will present an amylin receptor profile. The antagonist potency of sCT(8-32) can differ between these receptor complexes.[9] It is crucial to characterize the expression profile of CTR and RAMPs in your experimental system.
Q3: I'm using sCT(8-32) to block signaling, but the level of inhibition changes depending on the agonist I use (e.g., salmon Calcitonin vs. human Calcitonin vs. Amylin). Why?
A: The observed antagonist activity of sCT(8-32) is dependent on the agonist you are trying to block. This is due to differences in how various agonists bind to and activate the receptor.
-
Agonist Binding Kinetics: Salmon calcitonin (sCT) and human calcitonin (hCT) are pharmacologically distinct.[10] For instance, sCT binding can become progressively irreversible over time, while hCT binding is more readily reversible.[11][12] The antagonist sCT(8-32), however, exhibits rapid and completely reversible binding.[11][12] When competing against an agonist with "irreversible" binding characteristics like sCT, the apparent potency of a reversible antagonist like sCT(8-32) can be affected by pre-incubation times and assay duration.
-
Receptor Conformation: Different agonists can stabilize distinct active conformations of the receptor. The ability of sCT(8-32) to block activation may vary depending on the specific agonist-induced conformation it is competing against.
Q4: What are the primary signaling pathways blocked by sCT(8-32), and how can I reliably measure its antagonist activity?
A: sCT(8-32) blocks the activation of the calcitonin receptor, a Class B G-protein coupled receptor (GPCR).[10][13] By preventing agonist binding, it inhibits downstream signaling cascades. The most common pathways to measure are:
-
cAMP Production: The CTR primarily couples to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] Measuring the inhibition of agonist-induced cAMP accumulation is a robust and common method to quantify sCT(8-32) antagonism.
-
ERK1/2 Phosphorylation: The CTR can also signal through the MAPK/ERK pathway.[10][13][14] Assessing the phosphorylation of ERK1/2 provides an alternative functional readout.
-
β-Arrestin Recruitment: Like many GPCRs, the CTR can engage β-arrestin upon activation.[10] β-arrestin recruitment assays can also be used to measure the antagonist effects of sCT(8-32).
To measure antagonist activity, you should perform agonist dose-response curves in the presence and absence of fixed concentrations of sCT(8-32). This allows for the calculation of potency values like pA₂ or pK₋.
Q5: What are the best practices for preparing and handling sCT(8-32) to ensure reproducible results?
A: Proper handling is critical for maintaining the integrity and activity of peptide reagents.
-
Reconstitution: Reconstitute the lyophilized peptide using sterile, high-purity water or a buffer recommended by the supplier. Avoid buffers that may promote degradation. For stock solutions, use a concentration high enough to avoid issues with adsorption to plasticware but not so high that it encourages aggregation.[3]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Store stock solution aliquots at -80°C for long-term storage. Once an aliquot is thawed, keep it on ice and use it promptly.
-
Solubility Checks: Before use, visually inspect the thawed solution for any signs of precipitation or aggregation. If unsure, centrifuge the tube briefly to pellet any insoluble material.
-
Use of Excipients: Be aware that excipients in a formulation can interact with the peptide and affect its conformation and stability.[1] Whenever possible, use simple, well-defined buffers for your experiments.
Quantitative Data Summary
The antagonist potency of salmon Calcitonin (8-32) varies depending on the receptor, the specific agonist being antagonized, and the functional assay employed.
Table 1: Reported Antagonist Potency of salmon Calcitonin (8-32)
| Assay Type | Cell Line / System | Receptor | Reported Potency (pA₂ / pK₋) | Reference |
| Plasminogen Activator Release | LLC-PK1 Cells | Calcitonin Receptor | pA₂ = 7.31 | [15] |
| cAMP Production | UMR-106-06 Cells | Calcitonin Receptor | pA₂ = 7.81 | [15] |
| cAMP Production | Cos7 Cells expressing hCT₍ₐ₎ | Calcitonin Receptor | pK₋ ≈ 8.2 | [9] |
| cAMP Production | Cos7 Cells expressing Δ(1–47)hCT₍ₐ₎ | Calcitonin Receptor Splice Variant | pK₋ reduced by ~8-fold vs. WT | [9] |
| Insulin Release Inhibition | Perfused Rat Pancreas | Amylin Receptor | Effective at 10 µM | [7] |
Table 2: Receptor Specificity Profile of salmon Calcitonin (8-32)
| Receptor Target | Receptor Class | Primary Activity | Notes | Reference |
| Calcitonin Receptor (CTR) | Class B GPCR | Antagonist | Binds with high affinity.[15] | [6][15] |
| Amylin Receptors (AMY₁, AMY₃) | Class B GPCR / RAMP Heterodimer | Antagonist | Highly selective amylin receptor antagonist.[5][7] | [5][6][7] |
| CGRP Receptors | Class B GPCR / RAMP Heterodimer | Low Affinity | Has significantly lower affinity compared to CTR and AMY receptors.[16] | [16] |
Diagrams and Workflows
References
- 1. Scientific Considerations for Generic Synthetic Salmon Calcitonin Nasal Spray Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Chronic salmon calcitonin exerts an antidepressant effect via modulating the p38 MAPK signaling pathway [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. The presence of islet amyloid polypeptide/calcitonin gene-related peptide/salmon calcitonin binding sites in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Binding Specificity of Salmon Calcitonin (8-32)
Welcome to the technical support center for researchers working with salmon Calcitonin (8-32) [sCT(8-32)] and its analogs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the binding specificity of your peptide ligands.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic approaches to modifying sCT(8-32).
Q1: What are the primary binding targets of salmon Calcitonin (8-32)?
A1: Salmon Calcitonin (8-32) is the truncated fragment of full-length salmon Calcitonin (sCT). The N-terminal truncation of the first seven amino acids removes the domain responsible for receptor activation, turning the peptide into an antagonist.[1][2] Its primary targets are:
-
Calcitonin Receptor (CTR): sCT(8-32) acts as a competitive antagonist at the CTR.[3]
-
Amylin Receptors (AMY): It is also known as a highly selective amylin receptor antagonist.[4] Amylin receptors are heterodimers composed of the Calcitonin Receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[5][6][7] The specific RAMP (RAMP1, RAMP2, or RAMP3) determines the amylin receptor subtype (AMY₁, AMY₂, or AMY₃).
Q2: What is the structural basis for sCT(8-32) binding and how can its specificity be improved?
A2: The sCT(8-32) fragment constitutes the primary binding domain of the full-length hormone.[1][2] The helical region within residues 8-22 is a key determinant for binding to the N-terminal extracellular domain (ECD) of the receptor.[8] Improving specificity often involves enhancing its affinity for one target receptor (e.g., a specific AMY subtype) over others. This is typically achieved through targeted amino acid substitutions.
Q3: Which amino acid substitutions have been shown to improve the binding affinity of calcitonin fragments?
A3: Research has shown that mutations in the C-terminal region of sCT fragments can significantly enhance binding affinity for the CTR and AMY receptor extracellular domains. A study focusing on the sCT(22-32) fragment identified several key mutations that increased affinity.[5] Combining these mutations can have an additive or synergistic effect.[5][7]
Table 1: Summary of Reported Affinity-Enhancing Mutations in sCT(22-32) Fragment
| Original Residue | Mutation | Fold Increase in Affinity for CTR ECD (Compared to Wild-Type sCT(22-32)) | Reference |
| Asn26 | N26D | < 2-fold | [5] |
| Ser29 | S29P | ~5-fold | [5] |
| Pro32 | P32HYP (Hydroxyproline) | ~2.3-fold | [7] |
| Multiple | N26D + S29P | ~6-fold | [5] |
| Multiple | N26D + S29P + P32HYP | ~21-fold | [5][7] |
Note: These affinity enhancements for the CTR ECD were also conserved for all three types of AMY receptor ECDs.[5]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during binding and functional assays.
Q1: I'm observing high non-specific binding in my radioligand binding assay. What can I do?
A1: High non-specific binding (NSB) is a frequent issue in peptide assays and can obscure your results. Consider the following causes and solutions:
-
Peptide Adsorption: Peptides can stick to plasticware and filters.
-
Solution: Pre-treat filter plates with a blocking agent like polyethylenimine (PEI) and/or Bovine Serum Albumin (BSA).[9] Using low-binding microplates can also help.
-
-
Inappropriate Ligand Concentration: Using too high a concentration of the radioligand can saturate non-specific sites.
-
Solution: Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value for the receptor.
-
-
Insufficient Washing: Failure to remove all unbound radioligand will artificially inflate binding measurements.
-
Solution: Optimize the number and volume of wash steps. Ensure your wash buffer does not contain components that would promote dissociation but is effective at removing unbound ligand. Note that albumin in the wash buffer can sometimes negatively impact results.[9]
-
-
Peptide Degradation: If the radioligand is being degraded, the fragments may bind non-specifically.
-
Solution: Include a cocktail of protease inhibitors in your binding buffer. Bacitracin is commonly used in peptide assays.[9]
-
Q2: My functional assay (e.g., cAMP accumulation) results are inconsistent or show no response. What should I check?
A2: A lack of a reproducible functional response can stem from multiple factors related to the cells, the peptide, or the assay itself.
-
Cell Health and Receptor Expression:
-
Solution: Ensure cells are healthy and not over-conflufluent. Receptor expression can decrease with high cell passage numbers, so use cells from a low-passage stock for critical experiments.[10]
-
-
Peptide Integrity: The peptide antagonist (your sCT(8-32) analog) or the agonist used for stimulation may have degraded.
-
Solution: Prepare fresh peptide stocks from lyophilized powder. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in appropriate buffers.[4]
-
-
Assay Conditions: Incubation times and temperatures may not be optimal.
-
Solution: For antagonist studies, ensure the pre-incubation time with your sCT(8-32) analog is sufficient to allow for receptor binding before adding the agonist. Typically, 15-30 minutes is adequate. The subsequent agonist stimulation time should be optimized to capture the peak of the second messenger signal (e.g., 15-30 minutes for cAMP).
-
Q3: How do I know if my peptide is stable in the assay medium?
A3: Peptide stability is a critical parameter that is often overlooked.
-
Solution 1 (Analytical): Incubate your peptide in the assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it using HPLC or LC-MS to check for the appearance of degradation products.
-
Solution 2 (Functional): As a simpler check, pre-incubate your peptide in the assay buffer for varying amounts of time before adding it to the cells. A significant loss of potency with longer pre-incubation times suggests degradation. Including protease inhibitors is a standard preventative measure.[11]
Section 3: Key Experimental Protocols
The following are generalized protocols. You must optimize buffer components, incubation times, and concentrations for your specific cell system and reagents.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of an unlabeled sCT(8-32) analog by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
- Culture cells expressing the target receptor (e.g., HEK293 cells with stable CTR expression) to ~90% confluency.
- Wash cells with cold PBS and scrape into a centrifuge tube.
- Pellet cells by centrifugation (e.g., 500 x g for 5 min).
- Resuspend the pellet in cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).
- Homogenize the cells using a Dounce or polytron homogenizer on ice.
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).
2. Binding Reaction:
- In a 96-well plate, set up triplicate wells for:
- Total Binding: Radioligand + Binding Buffer.
- Non-Specific Binding (NSB): Radioligand + a high concentration of unlabeled ligand (e.g., 1 µM of sCT).
- Competition: Radioligand + serial dilutions of your sCT(8-32) test analog.
- To each well, add a constant amount of membrane protein (e.g., 10-20 µg).
- Add a constant concentration of radioligand (e.g., ¹²⁵I-sCT, at a concentration near its Kd).
- Add the appropriate concentration of your unlabeled competitor or buffer.
- Incubate the plate (e.g., 60-120 minutes at room temperature) to reach equilibrium.
3. Separation and Counting:
- Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate (pre-soaked in PEI).
- Wash the filters quickly with cold wash buffer (e.g., 3 x 200 µL).
- Allow filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
- Calculate Specific Binding = Total Binding - NSB.
- Plot the percentage of specific binding against the log concentration of the competitor.
- Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay (HTRF)
This protocol measures the ability of an sCT(8-32) analog to antagonize agonist-induced cAMP production.
1. Cell Plating:
- Seed cells expressing the receptor of interest into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Culture overnight.
2. Antagonist Assay:
- Wash the cells once with stimulation buffer (e.g., HBSS containing 0.1% BSA and a phosphodiesterase inhibitor like 500 µM IBMX to prevent cAMP degradation).
- Add serial dilutions of your sCT(8-32) antagonist analog to the wells.
- Pre-incubate for 15-30 minutes at 37°C.
- Add a constant concentration of an agonist (e.g., full-length sCT) to all wells (except negative controls). Use a concentration that elicits ~80% of the maximal response (EC₈₀).
- Incubate for an additional 15-30 minutes at 37°C.
3. Cell Lysis and cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit (e.g., a commercial HTRF or ELISA kit).
4. Data Analysis:
- Plot the cAMP response against the log concentration of your antagonist.
- Fit the data to a log(inhibitor) vs. response model using non-linear regression to determine the IC₅₀ of the antagonist.
- The antagonist's potency can also be expressed as a pA₂ value, calculated using the Schild equation, if a full Schild analysis is performed.
Section 4: Diagrams and Workflows
Visual aids to understand key processes and relationships.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Calcitonin (8-32), salmon off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of salmon Calcitonin (8-32) [sCT(8-32)]. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is salmon Calcitonin (8-32) and what is its primary activity?
Salmon Calcitonin (8-32) is a truncated analog of salmon calcitonin. It is primarily known as a potent antagonist of the calcitonin receptor (CTR).[1] However, it also exhibits significant antagonist activity at amylin receptors (AMY).[2][3]
Q2: What are the main off-target receptors for salmon Calcitonin (8-32)?
The primary off-target receptors for sCT(8-32) are the amylin (AMY) receptors.[2][3] The calcitonin receptor and amylin receptors are closely related, with amylin receptors being composed of the calcitonin receptor core in complex with a Receptor Activity-Modifying Protein (RAMP).[4] There is also potential for interaction with Calcitonin Gene-Related Peptide (CGRP) receptors, although sCT(8-32) is generally considered a weak antagonist at these sites.[5]
Q3: How does the presence of Receptor Activity-Modifying Proteins (RAMPs) affect the binding of salmon Calcitonin (8-32)?
RAMPs are crucial in defining the pharmacology of the calcitonin receptor family. When the calcitonin receptor (CTR) associates with RAMP1, RAMP2, or RAMP3, it forms AMY1, AMY2, or AMY3 receptors, respectively.[4] These amylin receptors have a high affinity for amylin and can also be blocked by sCT(8-32). The presence and type of RAMP can influence the binding affinity and antagonist potency of sCT(8-32).[6]
Q4: What are the expected downstream signaling effects of salmon Calcitonin (8-32) binding to its target and off-target receptors?
Both calcitonin and amylin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] As an antagonist, sCT(8-32) will block the agonist-induced stimulation of cAMP production.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional antagonist potencies of salmon Calcitonin (8-32) at various receptors.
| Ligand | Receptor | Parameter | Value | Reference |
| salmon Calcitonin (8-32) | Calcitonin Receptor (CTR) | pKi | 8.2 | [9] |
| salmon Calcitonin (8-32) | Calcitonin Receptor (CTR) | pKB | 8.2 | [10] |
| salmon Calcitonin (8-32) | Amylin Receptor (AMY1) | pKB | ~5.8 | [1] |
| salmon Calcitonin (8-32) | Amylin Receptor (AMY3) | pKB | ~5.8 | [1] |
| salmon Calcitonin (8-32) | Calcitonin Receptor ECD | IC50 | 2.2 µM | [11][12] |
| salmon Calcitonin (8-32) | human Amylin-stimulated cAMP accumulation | Ki | 1.24 nM | [13] |
| salmon Calcitonin (8-32) | human Calcitonin-stimulated cAMP accumulation | Ki | 1.40 nM | [13] |
| salmon Calcitonin (8-32) | salmon Calcitonin-stimulated cAMP accumulation | Ki | 7.2 nM | [13] |
| salmon Calcitonin (8-32) | human CGRP-I-stimulated cAMP accumulation | Ki | 1.82 nM | [13] |
Signaling Pathway
Caption: Signaling pathway of Calcitonin and Amylin receptors and antagonism by sCT(8-32).
Troubleshooting Guide
This guide addresses common unexpected results when using salmon Calcitonin (8-32) in your experiments.
Issue 1: Incomplete antagonism or weaker than expected potency.
Caption: Troubleshooting workflow for weak sCT(8-32) antagonism.
Issue 2: Unexpected agonist activity observed.
While sCT(8-32) is a known antagonist, in some systems, particularly at very high concentrations or with certain receptor subtypes, partial agonism might be observed.
Caption: Troubleshooting workflow for unexpected sCT(8-32) agonism.
Experimental Protocols
Receptor Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of sCT(8-32) for the calcitonin or amylin receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]-salmon Calcitonin).
-
Unlabeled sCT(8-32) of known concentration.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled sCT(8-32).
-
In a microplate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled sCT(8-32).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled agonist.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the unlabeled sCT(8-32) concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.[14]
cAMP Functional Assay (Antagonism)
This protocol measures the ability of sCT(8-32) to inhibit agonist-induced cAMP production.
Materials:
-
Whole cells expressing the receptor of interest.
-
Agonist for the target receptor (e.g., salmon Calcitonin or Amylin).
-
sCT(8-32) of known concentration.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Seed cells in a microplate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of sCT(8-32) for a defined period.
-
Add a fixed concentration of the agonist, typically the EC80 (the concentration that elicits 80% of the maximal response), to all wells except the basal control.
-
Incubate for a time sufficient to allow for robust cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[2][15][16][17][18]
-
Plot the cAMP response against the logarithm of the sCT(8-32) concentration.
-
Determine the IC50 value and calculate the antagonist potency (pA2 or pKB) using the Schild equation.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Hi-Affi™ In Vitro Cell based Calcitonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
how to control for variables in Calcitonin (8-32), salmon studies
Technical Support Center: Calcitonin (8-32), Salmon Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for critical variables in your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is this compound, and what is its primary mechanism of action?
This compound is a synthetic peptide fragment of salmon calcitonin. It functions as a highly selective antagonist of the amylin receptor.[1][2][3] By binding to the amylin receptor, it blocks the actions of amylin, a pancreatic hormone involved in glycemic control and satiety.
2. What are the key signaling pathways activated by the amylin receptor that this compound, antagonizes?
The amylin receptor is a G protein-coupled receptor (GPCR). Its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of the phosphatidyl-inositol-calcium pathway, which elevates intracellular calcium levels.[] These pathways can also lead to the activation of ERK1/2 and Akt.[] this compound, blocks these downstream effects by preventing amylin from binding to its receptor.
3. What are the most critical variables to control for in my experiments with this compound?
The most critical variables include:
-
Peptide Quality and Purity: Use high-purity this compound, and be aware of potential peptidic impurities from synthesis that could affect biological activity.
-
Solubility: Ensure complete and proper dissolution of the peptide. Improper solubilization can lead to inaccurate concentrations and precipitation during the experiment.
-
Storage and Handling: Peptides are sensitive to degradation. Store lyophilized powder at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles of stock solutions.
-
Experimental Controls: Always include appropriate controls, such as a vehicle control, a positive control (amylin or another amylin receptor agonist), and potentially a negative control peptide.
-
Concentration Verification: The actual peptide concentration may be lower than calculated due to the presence of water and salts in the lyophilized powder. Consider performing an amino acid analysis for precise quantification.
4. How should I prepare and store stock solutions of this compound?
For stock solutions, it is recommended to dissolve the lyophilized peptide in sterile, purified water.[2] If solubility is an issue for your specific peptide batch, consult the supplier's instructions; sometimes a small amount of a non-aqueous solvent like DMSO or DMF may be needed initially, followed by dilution with your aqueous buffer. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they should be used within a month.[2]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist effect | Peptide Degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or high pH). | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage conditions (-20°C or -80°C, protected from light). Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] |
| Incorrect Concentration: The actual concentration of the active peptide may be lower than calculated due to water absorption by the lyophilized powder or incomplete solubilization. | Use a solubility test to determine the optimal solvent.[5] For critical experiments, consider amino acid analysis to determine the exact peptide content. Ensure the peptide is fully dissolved before use; sonication may help. | |
| Peptide Aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration and activity. | Review the peptide sequence for hydrophobicity. Test different solubilization methods. Once in solution, keep on ice and use promptly. | |
| High variability between replicates | Incomplete Solubilization: If the peptide is not fully dissolved, different aliquots will have different concentrations. | Ensure the peptide is completely dissolved before making further dilutions. Visually inspect the solution for any particulates. Gentle vortexing or sonication can aid dissolution. |
| Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration. | Consider using low-adhesion microcentrifuge tubes and pipette tips. Including a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) in your buffers can help prevent adsorption. | |
| Unexpected agonist-like effects | Peptide Impurities: Impurities from the synthesis process could have biological activity. | Use a highly purified peptide (e.g., >95% purity). If unexpected effects persist, consider further purification of your peptide stock or sourcing from a different supplier. |
| Off-Target Effects: At very high concentrations, this compound, may have off-target effects. | Perform a dose-response curve to determine the optimal concentration range for antagonism. Ensure you are using a concentration that is selective for the amylin receptor. |
Data Presentation
Table 1: Effect of this compound, on Amylin- and CGRP-Induced Inhibition of Insulin (B600854) Release in Perfused Rat Pancreas
| Treatment Group | Glucose (mM) | Amylin (pM) | CGRP (pM) | Calcitonin (8-32) (µM) | Glucose-Induced Insulin Release (% of control) | Reversal of Inhibition (%) |
| Control | 7 | - | - | - | 100% | N/A |
| Amylin | 7 | 75 | - | - | ~20% | N/A |
| Amylin + C(8-32) | 7 | 75 | - | 10 | ~80% | ~80%[1] |
| CGRP | 7 | - | 75 | - | ~30% | N/A |
| CGRP + C(8-32) | 7 | - | 75 | 10 | No significant reversal | Not significant[1] |
| C(8-32) alone | 7 | - | - | 10 | ~250% (potentiated) | N/A[1] |
| Data synthesized from Silvestre et al., 1996.[1] |
Experimental Protocols
Protocol 1: In Vitro Perfused Rat Pancreas Assay
This protocol is adapted from studies investigating the effect of this compound, on insulin secretion.[1][6]
Objective: To assess the ability of this compound, to antagonize the inhibitory effect of amylin on glucose-stimulated insulin secretion.
Materials:
-
Male Wistar rats (200-250g)
-
Perfusion medium (Krebs-Henseleit buffer) supplemented with dextran (B179266) and bovine albumin.
-
Glucose solution
-
Rat amylin (synthetic, amidated)
-
This compound
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically prepare the pancreas for in situ perfusion.
-
Perfusion Setup: Perfuse the pancreas with the Krebs-Henseleit buffer at a constant flow rate.
-
Equilibration: Allow the pancreas to equilibrate for approximately 30-40 minutes.
-
Baseline Sampling: Collect baseline effluent samples from the portal vein for 5-10 minutes.
-
Experimental Infusion:
-
Control Group: Infuse with a glucose solution (e.g., 7 mM) to stimulate insulin secretion.
-
Amylin Group: Co-infuse glucose with amylin (e.g., 75 pM).
-
Antagonist Group: Co-infuse glucose, amylin, and this compound (e.g., 10 µM).
-
Antagonist Alone Group: Co-infuse glucose with this compound (e.g., 10 µM).
-
-
Sample Collection: Collect effluent samples at regular intervals (e.g., every minute) throughout the infusion period.
-
Analysis: Measure insulin concentrations in the collected samples using an RIA.
-
Data Interpretation: Compare the insulin secretion profiles between the different treatment groups. A successful antagonism will show a reversal of the amylin-induced inhibition of insulin secretion in the presence of this compound.
Control Variables:
-
Flow Rate: Maintain a constant perfusion flow rate.
-
Temperature and pH: Ensure the perfusion buffer is maintained at a physiological temperature and pH.
-
Reagent Preparation: Prepare fresh solutions of peptides immediately before each experiment. Dissolve peptides in a buffer containing a carrier protein like BSA (e.g., 0.1%) to prevent adsorption.
Protocol 2: In Vivo Study of Anorexigenic Effects in Rodents
This is a general protocol for assessing the effects of this compound, on food intake in a rodent model of obesity.
Objective: To determine if this compound, can block the anorexigenic (appetite-suppressing) effects of an amylin receptor agonist.
Materials:
-
Diet-induced obese rats or mice.
-
Amylin receptor agonist (e.g., salmon calcitonin or pramlintide).
-
This compound.
-
Sterile saline (vehicle).
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Acclimatization: House animals individually in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Measure baseline food intake and body weight for 2-3 days prior to the start of the experiment.
-
Animal Grouping: Randomly assign animals to treatment groups:
-
Vehicle control (e.g., saline).
-
Amylin agonist alone.
-
This compound, alone.
-
Amylin agonist + this compound.
-
-
Administration: Administer the compounds via the desired route (e.g., intraperitoneal injection). This compound, is often administered 15-30 minutes prior to the amylin agonist.
-
Data Collection: Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-injection). Also, record body weight daily.
-
Analysis: Analyze the data to determine if the pre-treatment with this compound, attenuates the reduction in food intake caused by the amylin agonist.
Control Variables:
-
Dosing Time: Administer injections at the same time each day, typically before the dark cycle when rodents are most active and eat the most.
-
Handling Stress: Handle all animals similarly to minimize stress-induced changes in feeding behavior.
-
Vehicle: Ensure the vehicle used for dissolving the peptides does not have any independent effects on food intake.
Visualizations
Caption: Amylin Receptor Signaling Pathway Antagonism.
Caption: General Experimental Workflow for sCT(8-32).
References
- 1. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Enhancing the Bioavailability of Salmon Calcitonin (8-32)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of salmon Calcitonin (sCT) (8-32).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of salmon Calcitonin (sCT)?
A1: The oral delivery of sCT is primarily hindered by two major obstacles: rapid enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][2] The acidic environment of the stomach and the presence of various proteases can quickly break down the peptide structure of sCT.[2] Additionally, its high molecular weight and hydrophilic nature limit its ability to pass through the lipid-rich cell membranes of the intestinal lining.[1] Consequently, the oral bioavailability of unmodified sCT is typically less than 0.1%.[1]
Q2: What are the most common strategies being investigated to enhance sCT bioavailability?
A2: Several promising strategies are being explored to overcome the challenges of oral sCT delivery. These can be broadly categorized as:
-
Permeation Enhancers: These are chemical agents that transiently increase the permeability of the intestinal epithelium, allowing for improved drug absorption.[2][3]
-
Nanoparticle-based Delivery Systems: Encapsulating sCT in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles (e.g., PLGA), can protect it from enzymatic degradation and facilitate its transport across the intestinal barrier.[4][5][6]
-
Chemical Modification: Modifying the sCT molecule itself, for instance, through biotinylation, can enhance its enzymatic stability and permeability.[1]
-
Alternative Delivery Routes: To bypass the harsh environment of the GI tract, researchers are investigating transdermal delivery using microneedles, nasal delivery with absorption enhancers, and sublingual formulations.[7][8][9][10]
Q3: How can the stability of sCT be maintained during formulation and storage?
A3: Maintaining the stability of sCT is crucial for its therapeutic efficacy. The peptide is susceptible to both physical and chemical degradation, including aggregation, dimerization, and hydrolysis.[11] Key factors to consider for maintaining stability include:
-
pH: sCT generally exhibits maximum stability in acidic conditions (around pH 3-4).[12][13]
-
Temperature: Storage at lower temperatures is recommended to minimize degradation.[14] For instance, unopened nasal sprays are typically stored in a refrigerator.[15]
-
Excipients: The inclusion of stabilizers, such as trehalose (B1683222) or mannitol, can help preserve the native conformation of sCT, especially in solid dosage forms like powders for inhalation or microneedles.[8][16]
-
Formulation: Lyophilization (freeze-drying) can improve the long-term stability of sCT by removing water, which is a key factor in many degradation pathways.[11] When formulating in non-aqueous solvents for implantable systems, DMSO has shown to provide good stability.[17]
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (EE) | - Poor affinity between sCT and the nanoparticle matrix.- sCT leakage into the external aqueous phase during formulation.- Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Adjust the pH of the aqueous phase to optimize the ionic interactions between sCT and the polymer/lipid.- Increase the viscosity of the internal aqueous phase.- Optimize the polymer/lipid concentration.- Modify the homogenization or sonication parameters.[4][18] |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilizer.- Inefficient homogenization or sonication.- High concentration of the drug or polymer/lipid.[5] | - Increase the concentration of the surfactant or stabilizer.- Optimize homogenization/sonication speed and duration.- Adjust the concentration of the formulation components. |
| Instability of Nanoparticles (Aggregation over time) | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (e.g., temperature, pH). | - Select a stabilizer that imparts a higher surface charge to the nanoparticles.- Optimize the storage buffer and temperature. |
In Vivo Bioavailability Studies in Animal Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Plasma sCT Concentrations | - Inconsistent dosing technique (e.g., oral gavage, injection).- Physiological variability among animals (e.g., GI motility, food intake).- Issues with blood sampling and processing. | - Ensure consistent and accurate administration of the formulation.- Fast animals overnight before the experiment to reduce variability in GI conditions.[1]- Standardize blood collection and sample handling procedures. |
| Low or Undetectable Plasma sCT Levels | - Insufficient dose administered.- Poor absorption of the formulation.- Rapid clearance of sCT from the bloodstream.- Analytical method not sensitive enough. | - Increase the administered dose.- Re-evaluate the formulation for its potential to enhance absorption.- Ensure the sensitivity of the analytical method (e.g., ELISA, RIA) is adequate for the expected plasma concentrations.[7] |
| Adverse Events in Animals | - Toxicity of the permeation enhancer or other excipients.- Stress induced by handling and dosing procedures. | - Conduct a dose-ranging study to determine the maximum tolerated dose of the formulation.- Refine animal handling and dosing techniques to minimize stress. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing sCT bioavailability.
Table 1: Bioavailability of sCT with Different Enhancement Strategies
| Enhancement Strategy | Delivery Route | Animal Model | Relative Bioavailability (%) | Absolute Bioavailability (%) | Reference(s) |
| Chitosan-modified Nanoparticles with Puerarin | Oral | Rats | - | 12.52 ± 1.83 | [19] |
| Dissolving Microneedle Array (with Trehalose) | Transdermal | Rats | ~70 (vs. SC injection) | - | [8][9] |
| Nasal Spray with Intravail® A3 | Nasal | Humans | 35.9 (vs. SC injection) | - | [10] |
| SmPill® Minispheres with Coco-glucoside (coated) | Oral | Rats | - | 2.7 | [20] |
| Tetradecyl Maltoside (TDM) | Colonic Instillation | Rats | - | 4.6 | [21] |
Table 2: Characteristics of sCT-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| PLGA Nanoparticles | PLGA/Eudragit RS | 69-83 | - | - | [4][18] |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid & Tripalmitin | 95.25 ± 0.02 | 222.5 ± 2.1 | -45.2 ± 0.3 | [6] |
| Chitosan-modified Dual-drug Nanoparticles | Chitosan | 75.7 (sCT) | - | - | [19] |
Detailed Experimental Protocols
Protocol 1: Preparation of sCT-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol is a generalized procedure based on methodologies described in the literature.[4][12][22]
Materials:
-
Salmon Calcitonin (sCT)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Preparation of the internal aqueous phase (w1): Dissolve a known amount of sCT in a small volume of deionized water or an appropriate buffer.
-
Preparation of the oil phase (o): Dissolve a specified amount of PLGA in DCM.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, w2) and homogenize again to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated sCT, and then lyophilize for long-term storage.
Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers
This protocol provides a general framework for assessing the intestinal permeability of sCT formulations.[23][24][25][26]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
sCT formulation and control solution
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the sCT formulation to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. c. Incubate the plates at 37°C with gentle shaking. d. At predetermined time points, collect samples from the basolateral side and replace with an equal volume of fresh buffer.
-
Sample Analysis: Quantify the concentration of sCT in the collected samples using a validated analytical method such as ELISA or RIA.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of sCT across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of sCT in the donor compartment.
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of an sCT formulation in a rat model.[1][7]
Materials:
-
Sprague-Dawley or Wistar rats
-
sCT formulation for oral administration
-
sCT solution for intravenous (IV) or subcutaneous (SC) injection (for comparison)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthetic (if required)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the laboratory conditions for at least a week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing:
-
Oral Group: Administer the sCT formulation to a group of rats via oral gavage.
-
Control Group (e.g., IV): Administer a known dose of sCT solution intravenously to another group of rats.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
sCT Quantification: Measure the concentration of sCT in the plasma samples using a validated ELISA or RIA kit.
-
Pharmacokinetic Analysis: Plot the mean plasma sCT concentration versus time for each group. Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute bioavailability (F) of the oral formulation using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Signaling pathway of salmon calcitonin in osteoclasts.
Caption: Workflow for enhancing sCT bioavailability.
Caption: Challenges to oral sCT bioavailability.
References
- 1. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. ovid.com [ovid.com]
- 7. Delivery of salmon calcitonin using a microneedle patch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Transdermal Delivery of Salmon Calcitonin Using a Dissolving Microneedle Array: Characterization, Stability, and In vivo Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurelis.com [neurelis.com]
- 11. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solution stability of salmon calcitonin at high concentration for delivery in an implantable system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Enhancement of oral bioavailability of salmon calcitonin through chitosan-modified, dual drug-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Colonic absorption of salmon calcitonin using tetradecyl maltoside (TDM) as a permeation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation, characterization, and in vivo evaluation of salmon calcitonin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regional permeability of salmon calcitonin in isolated rat gastrointestinal tracts: Transport mechanism using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Salmon Calcitonin (8-32) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salmon Calcitonin (8-32) [sCT(8-32)].
Troubleshooting Guides and FAQs
This section addresses common pitfalls and specific issues that may be encountered during experiments involving sCT(8-32).
Peptide Handling and Storage
Question: How should I properly store and handle my sCT(8-32) peptide to ensure its stability?
Answer: Proper storage and handling are critical for maintaining the integrity and activity of sCT(8-32). For long-term storage, it is recommended to store the peptide at -80°C, which can preserve it for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. When preparing a stock solution with water, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1] The peptide is most stable at a pH of 3 to 4.[2]
Question: I am observing precipitate in my sCT(8-32) solution. What could be the cause and how can I resolve it?
Answer: Precipitation of sCT(8-32) can be due to aggregation or solubility issues. Human calcitonin, a related peptide, is known to have a high tendency to form fibrillar aggregates, which can reduce its biological potency.[3][4] While sCT has a lower propensity for aggregation, it can still occur, especially at neutral pH and higher temperatures.[5] To address this, ensure the peptide is fully dissolved in an appropriate solvent. If you are using an aqueous buffer, consider preparing it at a slightly acidic pH (3-4) where calcitonin is most stable.[2] For some applications, the addition of excipients like trehalose (B1683222) has been shown to enhance the chemical stability of salmon calcitonin.[6] If solubility issues persist, the use of a small amount of a denaturing agent like 2M urea, followed by concentration, has been used to solubilize sCT fragments for structural studies, though the impact on your specific assay should be validated.[7]
Question: My peptide seems to be losing activity over time, even with proper storage. What could be the reason?
Answer: Loss of activity can be due to several factors beyond improper storage temperatures. Adsorption to laboratory plastics and glassware can significantly reduce the effective concentration of the peptide in your experiments. To mitigate this, consider using low-protein-binding tubes and pipette tips. The inclusion of a carrier protein like 0.1% human serum albumin in your buffers can also help to minimize adsorption.[2] Additionally, be mindful of proteolytic degradation, especially when working with cell lysates or in vivo models. The addition of protease inhibitors, such as aprotinin, may be necessary to prevent peptide degradation in such experimental systems.[2]
Receptor Binding Assays
Question: I am seeing high non-specific binding in my radioligand competition assay with 125I-sCT(8-32). How can I reduce this?
Answer: High non-specific binding can obscure your results and make data interpretation difficult. To define and minimize non-specific binding, it is standard practice to include a control with a high concentration (e.g., 1 µM) of unlabeled sCT(8-32).[8][9][10] Several factors can contribute to high non-specific binding. Ensure your assay buffer contains a blocking agent, such as 0.1% ovalbumin, to reduce the binding of the radioligand to non-receptor components.[11] Optimizing the concentration of your radioligand is also crucial; using a concentration that is too high can lead to increased non-specific binding. Performing the binding assay at a lower temperature, such as 4°C, can also help to reduce non-specific interactions.[8]
Question: My competition binding curve shows a poor fit or unexpected shape. What could be the issue?
Answer: A poorly fitted competition curve can arise from several experimental factors. Ensure that your serial dilutions of the competing unlabeled peptide are accurate and cover a wide enough concentration range to define the top and bottom plateaus of the curve. Incomplete dissociation of the radioligand or issues with receptor integrity can also affect the curve shape. It is important to use cells or membranes with a high expression of the target receptor to achieve a robust signal-to-noise ratio.[12] If you are using a fluorescently labeled tracer, be aware that some unlabeled compounds can cause an unspecific increase in the binding signal, potentially by inhibiting the non-specific binding of the coated assay beads.[13]
Question: I am not seeing any displacement of the radioligand in my competition assay. What should I check?
Answer: A lack of displacement suggests that your unlabeled sCT(8-32) is not effectively competing with the radiolabeled ligand for receptor binding. First, verify the concentration and integrity of your unlabeled peptide stock. If the peptide has degraded, its ability to compete will be diminished. Second, ensure that the cell line or membrane preparation you are using expresses the correct and functional receptor. Some receptor splice variants may exhibit reduced affinity for sCT(8-32).[6] Finally, confirm that the concentration of the radioligand is not excessively high, as this would require a much higher concentration of the unlabeled competitor to achieve displacement.
cAMP Assays
Question: My baseline cAMP levels are very high, making it difficult to detect a response to sCT(8-32) as an antagonist. How can I lower the baseline?
Answer: High basal cAMP levels can be due to endogenous receptor activity or issues with the assay components. To reduce basal signaling, it is common practice to include a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay medium to prevent the degradation of cAMP.[14] However, if the basal levels are still too high, consider reducing the cell seeding density or the serum concentration in the culture medium prior to the assay. Serum can contain factors that stimulate adenylyl cyclase. Performing the assay in serum-free media supplemented with 0.1% bovine serum albumin (BSA) is a common practice.[14]
Question: I am not observing a clear dose-dependent inhibition of agonist-stimulated cAMP production with sCT(8-32). What could be the problem?
Answer: A lack of a clear dose-response for an antagonist can have several causes. Firstly, ensure that the concentration of the agonist you are using is appropriate. Typically, an EC80 concentration of the agonist is used to stimulate cAMP production, providing a sufficient window to observe inhibition.[15] Secondly, verify the potency of your sCT(8-32) stock. If the peptide has degraded, its antagonist activity will be reduced. Finally, consider the possibility of off-target effects or the presence of multiple receptor subtypes in your cell line that may respond differently to the agonist and antagonist.[14]
Cell Viability Assays
Question: I am concerned that the cell viability assay itself might be affecting my results when testing the effects of sCT(8-32). Is this possible?
Answer: Yes, it is a valid concern that the reagents used in cell viability assays can sometimes interfere with cellular metabolism and potentially confound the results. For example, the widely used Cell Counting Kit-8 (CCK-8) assay, while considered non-toxic, has been shown to cause significant intracellular metabolic changes, including the down-regulation of metabolites in the glycolysis and pentose (B10789219) phosphate (B84403) pathways.[16] Therefore, it is recommended to use caution when interpreting results from such assays and to consider validating key findings with an alternative method that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a live-cell protease assay.[3][17]
Question: What are some potential artifacts to be aware of when using tetrazolium-based cell viability assays like MTT?
Answer: Tetrazolium-based assays, such as MTT, rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[1] A potential artifact can arise if the peptide being tested has reducing properties itself, which could lead to a false-positive signal. Additionally, the formazan crystals produced in the MTT assay are insoluble and require a solubilization step, which can sometimes be incomplete and lead to inaccurate readings.[3] Assays that produce a soluble formazan product, such as XTT or WST-8, can circumvent this issue.[18]
Quantitative Data Summary
| Parameter | Value | Receptor/Cell Line | Assay Type | Reference |
| pIC50 | 7.25 | hCT(a) in COS7 cells | cAMP Assay | [19] |
| pIC50 | ~5.5 | MBP-CTR ECD from HEK293 cells | Competition Binding Assay | [20] |
| IC50 | 2.2 µM | CTR ECD | Competition Binding Assay | [21] |
| IC50 | 50 nM | N-glycan-free CTR ECD from E. coli | AlphaScreen™ Competition Assay | [20] |
| pKB | 8.2 | CT receptor | Radioligand Binding Assay | [12] |
| KD | 81 nM | FITC-sCT(22-32) for Amylin Receptor 1 ECD | Fluorescence Polarization | [22] |
Experimental Protocols
Receptor Binding Assay (Competition)
This protocol is adapted from a whole-cell competition binding assay using a radiolabeled antagonist.
Materials:
-
Cells stably expressing the target receptor (e.g., FlpIn-CV1 cells with hCTR)
-
96-well cell culture plates
-
125I-sCT(8-32) radioligand
-
Unlabeled sCT(8-32) peptide
-
Assay Buffer: HBSS with 0.1% BSA and 20 mM HEPES (pH 7.4)
-
Wash Buffer: Ice-cold HBSS
-
Gamma counter
Procedure:
-
Seed cells at a density of 2.5 x 104 cells/well in a 96-well plate and culture overnight.[23]
-
On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Prepare serial dilutions of unlabeled sCT(8-32) in Assay Buffer.
-
Add the diluted unlabeled sCT(8-32) to the appropriate wells.
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled sCT(8-32) to designated wells.[24]
-
Add the 125I-sCT(8-32) radioligand to all wells at a final concentration of approximately 0.1 nM.[23]
-
Incubate the plate overnight at 4°C.[23]
-
Aspirate the assay solution and wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to tubes for counting.
-
Measure the radioactivity in each sample using a gamma counter.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 and pKi values.
cAMP Accumulation Assay
This protocol describes a method to measure the antagonist effect of sCT(8-32) on agonist-induced cAMP production.
Materials:
-
Cells expressing the target receptor (e.g., COS-7 or HEK293S cells)
-
96-well cell culture plates
-
sCT(8-32) peptide
-
Agonist for the target receptor (e.g., full-length salmon Calcitonin or another relevant agonist)
-
Stimulation Buffer: DMEM supplemented with 1 mM IBMX and 0.1% w/v BSA[2][6]
-
cAMP detection kit (e.g., AlphaScreen cAMP Assay kit)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and culture overnight.
-
On the day of the assay, aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 30 minutes at 37°C.[6]
-
Prepare serial dilutions of sCT(8-32) in Stimulation Buffer.
-
Add the diluted sCT(8-32) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the agonist at a final concentration equivalent to its EC80 to all wells (except for the basal control).
-
Incubate the plate for 15 minutes at 37°C.[6]
-
Stop the reaction by adding ice-cold absolute ethanol (B145695) and store the plates at -30°C until measurement.[25]
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Analyze the data to determine the dose-dependent inhibition of cAMP production by sCT(8-32).
Cell Viability Assay (MTT)
This is a general protocol for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
sCT(8-32) peptide
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach and recover for a few hours.[22]
-
Prepare serial dilutions of sCT(8-32) in serum-free cell culture medium.
-
Remove the existing medium and add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle control (medium without peptide).[1]
-
Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).[26]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[3]
-
Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Add 100 µL of Solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: sCT(8-32) acts as an antagonist at the amylin receptor, blocking amylin-induced signaling.
Caption: A generalized workflow for in vitro experiments using sCT(8-32).
Caption: A troubleshooting decision tree for common receptor binding assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. youtube.com [youtube.com]
- 6. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-glycosylation of Asparagine 130 in the Extracellular Domain of the Human Calcitonin Receptor Significantly Increases Peptide Hormone Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 18. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Extracellular loops 2 and 3 of the calcitonin receptor selectively modify agonist binding and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repository.essex.ac.uk [repository.essex.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. RSC - Page load error [pubs.rsc.org]
- 26. lifetein.com [lifetein.com]
Validation & Comparative
Unveiling the Antagonist: A Comparative Guide to Calcitonin (8-32), Salmon in Receptor Research
For researchers, scientists, and drug development professionals navigating the complexities of calcitonin and amylin receptor signaling, the peptide fragment Calcitonin (8-32), salmon, stands as a critical tool. This guide provides an objective comparison of its antagonist effects, supported by experimental data, to aid in the selection of the most appropriate research instruments.
Calcitonin (8-32), a truncated analog of salmon calcitonin, is a well-established and potent antagonist of the calcitonin receptor (CTR).[1][2] Its utility extends to being a highly selective antagonist for the amylin receptor, a property that has been pivotal in elucidating the physiological roles of endogenous amylin.[3][4] This dual antagonism provides a unique advantage in studies where the interplay between calcitonin and amylin signaling is under investigation.
Performance Comparison: Calcitonin (8-32) vs. Alternative Antagonists
The selection of a receptor antagonist is a critical decision in experimental design. The following table summarizes the quantitative data on the antagonistic potency of Calcitonin (8-32) in comparison to other commonly used antagonists at the calcitonin and amylin receptors.
| Antagonist | Target Receptor(s) | Assay Type | Cell Line/System | Potency (pA2/IC50) | Reference |
| This compound | Calcitonin Receptor (CTR), Amylin Receptor | cAMP Production | UMR-106-06 cells | pA2 = 7.81 | [1] |
| This compound | Calcitonin Receptor (CTR) | Plasminogen Activator Release | LLC-PK1 cells | pA2 = 7.31 | [1] |
| CGRP (8-37) | CGRP Receptor, Amylin Receptor | [125I]amylin binding | Rat Nucleus Accumbens | Lower potency than Calcitonin (8-32) | [5] |
| AC187 (acetyl-[Asn30,Tyr32]sCT(8-32)) | Amylin Receptor | [125I]amylin binding | Rat Nucleus Accumbens | Higher potency than Calcitonin (8-32) | [5] |
| Olcegepant (B1677202) (BIBN4096BS) | CGRP Receptor | cAMP Signaling | SK-N-MC cells | High affinity, non-peptide | [6] |
| Telcagepant (B1682995) (MK-0974) | CGRP Receptor | cAMP Signaling | Various | High affinity, non-peptide | [6] |
Delving into the Mechanism: Signaling Pathways
Calcitonin and amylin receptors are Class B G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] Calcitonin (8-32) exerts its antagonistic effect by binding to the receptor without initiating this conformational change, thereby blocking the binding and action of the endogenous agonists.
Experimental Validation: Protocols and Workflows
The antagonistic properties of Calcitonin (8-32) are typically validated through a series of well-established in vitro assays. The following provides a detailed methodology for a competitive binding assay and a cAMP accumulation assay.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Calcitonin (8-32) for the calcitonin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the calcitonin receptor (e.g., T47D or UMR-106-06 cells).
-
Radioligand: A radiolabeled calcitonin analog (e.g., 125I-salmon Calcitonin) is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Calcitonin (8-32).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonistic activity of Calcitonin (8-32) by measuring its ability to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Cells are then treated with varying concentrations of Calcitonin (8-32).
-
Agonist Stimulation: Following a brief incubation with the antagonist, a fixed concentration of an agonist (e.g., salmon Calcitonin) is added to stimulate cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: The data are plotted as a dose-response curve, and the IC50 or pA2 value for the antagonist is determined.
Conclusion
This compound, remains a cornerstone for investigating the physiological and pathological roles of the calcitonin and amylin receptor systems. Its well-characterized antagonistic properties, combined with its commercial availability, make it an invaluable tool for researchers. When selecting an antagonist, it is crucial to consider the specific receptor subtype, the experimental system, and the desired outcome. For studies requiring a highly selective amylin receptor antagonist with greater potency, alternatives such as AC187 may be more suitable. Conversely, for investigating the CGRP receptor, non-peptide antagonists like olcegepant and telcagepant offer high affinity and specificity. This guide provides the necessary comparative data and methodological insights to make an informed decision for your research endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Salmon Calcitonin (8-32) and Human Calcitonin (8-32) for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, binding affinities, and experimental protocols for salmon Calcitonin (8-32) and human Calcitonin (8-32).
This guide provides an objective comparison of salmon Calcitonin (8-32) and human Calcitonin (8-32), two critical peptide fragments used in the study of calcitonin and amylin receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate molecule for their studies and in designing robust experimental protocols.
Introduction
Calcitonin, a 32-amino acid peptide hormone, plays a crucial role in calcium and phosphorus metabolism. The truncated (8-32) fragments of both salmon and human calcitonin are widely used as antagonists for the calcitonin (CT) and amylin receptors. While both peptides share a common ancestral origin, significant differences in their pharmacological properties exist, primarily stemming from variations in their amino acid sequences. Notably, salmon calcitonin is considerably more potent than human calcitonin[1]. This guide delves into a detailed comparison of these two peptides, focusing on their binding affinities and functional potencies.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of salmon Calcitonin (8-32) and human Calcitonin (8-32) in various in vitro assays.
Table 1: Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which are measures of a compound's potency in inhibiting the binding of a radioligand to its receptor. A lower value indicates a higher binding affinity.
| Peptide | Receptor/Cell Line | Radioligand | IC50 | Ki | Reference |
| Salmon Calcitonin (8-32) | Human Calcitonin Receptor (hCTR) ECD | Biotinylated sCT | 2.2 µM | - | [2] |
| Human Calcitonin (8-32) | Human Calcitonin Receptor (hCTR) ECD | Biotinylated sCT | 110 µM | - | [2] |
| Salmon Calcitonin (8-32) | MCF-7 cells | [125I]human amylin | - | 1.24 ± 0.54 nM | [3] |
| Human Calcitonin | T-47D cells | [¹²⁵I]Calcitonin (salmon) | >0.021µM | - | [4] |
| Salmon Calcitonin | T-47D cells | [¹²⁵I]Calcitonin (salmon) | 0.0005µM | - | [4] |
Table 2: Functional Potency in cAMP Signaling Assays
This table summarizes the half-maximal effective concentration (EC50) for stimulating, or the half-maximal inhibitory concentration (IC50) for inhibiting, the production of cyclic AMP (cAMP), a key second messenger in the calcitonin receptor signaling pathway.
| Peptide | Cell Line | Assay Type | EC50 / IC50 | Ki | Reference |
| Salmon Calcitonin | CHO-m cells | cAMP accumulation (inhibition of sCT-induced) | - | - | [5] |
| Human Calcitonin | MCF-7 cells | cAMP accumulation (inhibition of human amylin-stimulated) | - | 1.40 ± 0.35 nM | [3] |
| Salmon Calcitonin | HEK293 cells expressing hCTR | cAMP production | 7.2 ± 1.2 x 10⁻¹² M | - | [6] |
| Human Calcitonin | HEK293 cells expressing hCTR | cAMP production | 5.0 ± 1.3 x 10⁻¹² M | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Radioligand Receptor Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of salmon and human Calcitonin (8-32) to the calcitonin receptor.
1. Membrane Preparation:
- Culture human T-47D breast cancer cells, which endogenously express the calcitonin receptor.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
- In a 96-well plate, add the following to each well in this order:
- Membrane preparation (typically 50-120 µg of protein).
- A range of concentrations of the unlabeled competitor peptide (salmon Calcitonin (8-32) or human Calcitonin (8-32)).
- A fixed concentration of the radioligand, [¹²⁵I]Calcitonin (salmon) (e.g., 50 pM).
- To determine non-specific binding, include wells with a high concentration of unlabeled salmon calcitonin (e.g., 0.5 µM).
- Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
3. Separation and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor concentration.
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
- If the Kd of the radioligand is known, the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
Adenylyl Cyclase (cAMP) Activation Assay
This protocol describes a method to measure the ability of salmon and human Calcitonin (8-32) to modulate the production of cAMP in cells expressing the calcitonin receptor.
1. Cell Culture and Seeding:
- Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing the human calcitonin receptor (CHO-hCTR), in appropriate growth medium.
- Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
2. cAMP Accumulation Assay:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 10-20 minutes) to prevent the degradation of cAMP.
- Add varying concentrations of the test peptides (salmon Calcitonin (8-32) or human Calcitonin (8-32)) to the cells.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Measurement:
- Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
- Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP in each sample from the standard curve.
- Plot the cAMP concentration as a function of the logarithm of the peptide concentration.
- Use non-linear regression to fit the data to a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the calcitonin receptor signaling pathway and a typical experimental workflow for comparing the two peptides.
Caption: Calcitonin Receptor Signaling Pathway.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias | PLOS One [journals.plos.org]
A Comparative Guide to CGRP Receptor Antagonists: Salmon Calcitonin (8-32) vs. Other Key Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists is critical for advancing therapeutic strategies, particularly in migraine treatment. This guide provides an objective comparison of salmon Calcitonin (8-32) with other prominent CGRP receptor antagonists, supported by experimental data and detailed methodologies.
The Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in vasodilation and pain transmission, making it a key target in migraine pathophysiology.[1] The CGRP receptor is a complex heterodimer, consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[2][3] Antagonizing this receptor is a validated therapeutic approach for migraine.[4][5] This guide examines the characteristics of salmon Calcitonin (8-32) in comparison to other CGRP receptor antagonists.
Mechanism of Action and Receptor Selectivity
Salmon Calcitonin (8-32) (sCT(8-32)) is a truncated peptide analogue of salmon calcitonin.[6] While it has been investigated for its effects on CGRP-mediated processes, it is not a selective CGRP receptor antagonist.[6][7] Its primary activity is as an antagonist at both amylin (AMY) and calcitonin (CT) receptors.[6][8] The calcitonin family of receptors, including the CGRP, AMY, and CT receptors, share structural homology, which can lead to cross-reactivity of ligands.[2][6] The AMY1 receptor, for instance, is formed by the association of the calcitonin receptor with RAMP1 and can also bind CGRP with high affinity.[9]
CGRP(8-37) is a more established peptide antagonist of the CGRP receptor.[6] This fragment of CGRP competitively blocks the binding of the full-length peptide.[3] However, it suffers from limitations such as lower potency and a short half-life, which has hindered its clinical development.[3]
Small Molecule Antagonists ('Gepants') , such as rimegepant (B610484) and ubrogepant, represent a newer class of CGRP receptor antagonists.[4] These non-peptide molecules offer the advantage of oral administration and have demonstrated efficacy in the acute treatment of migraine.[4] They exhibit high affinity for the CGRP receptor, preventing the interaction between CGRP and its receptor.[4]
Monoclonal Antibodies (mAbs) targeting the CGRP pathway have revolutionized migraine prophylaxis.[4] These include antibodies that bind to the CGRP ligand itself (e.g., eptinezumab, galcanezumab, fremanezumab) and one that targets the CGRP receptor (erenumab).[4][10] By binding to either the ligand or the receptor, these antibodies prevent CGRP-mediated signaling.[4]
Comparative Pharmacological Data
The following table summarizes the quantitative data for the binding affinities and potencies of various CGRP receptor antagonists. This data is crucial for comparing their efficacy and selectivity.
| Antagonist | Target Receptor(s) | pKi / pIC50 / pA2 | Species | Reference |
| Salmon Calcitonin (8-32) | AMY, CT | Does not strongly discriminate between CT and AMY receptors | Not specified | [8] |
| CGRP(8-37) | CGRP | pKi 6.5–8.0 | Not specified | [6] |
| CGRP | pIC50 7.95 +/- 0.14 | Rat | [11] | |
| Olcegepant (BIBN4096BS) | CGRP | High affinity, particularly for primate receptors | Primate | [6][12] |
| Telcagepant | CGRP | High selectivity for CGRP receptors | Primate | [12] |
| Erenumab | CGRP Receptor | High affinity | Human | [4] |
| Galcanezumab | CGRP Ligand | High affinity | Human | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of CGRP receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., salmon Calcitonin (8-32)) to displace a radiolabeled ligand from the CGRP receptor.
Materials:
-
Cell membranes expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: [¹²⁵I]-CGRP.
-
Test compounds: Unlabeled CGRP, salmon Calcitonin (8-32), and other antagonists.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [¹²⁵I]-CGRP and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
Data are analyzed using non-linear regression to determine the IC50 (concentration of antagonist that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the CGRP signaling pathway.
Objective: To determine the functional potency of a CGRP receptor antagonist.
Materials:
-
Intact cells expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected COS-7 cells).[3][8]
-
Agonist: CGRP.
-
Test compounds: Salmon Calcitonin (8-32) and other antagonists.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC80) for a specific time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit.
-
Data are plotted as a dose-response curve, and the IC50 (concentration of antagonist that causes 50% inhibition of the agonist response) is calculated. This can be used to determine the pA2 value, a measure of antagonist potency.
Visualizing Pathways and Protocols
Diagrams are provided below to illustrate the CGRP signaling pathway and the experimental workflows.
Caption: CGRP signaling pathway and points of antagonist intervention.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
Conclusion
References
- 1. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 3. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Combination of anti-CGRP/CGRP-R mAbs with onabotulinumtoxin A as a novel therapeutic approach for refractory chronic migraine: a retrospective study of real-world clinical evidence and a protocol for a double-blind, randomized clinical trial to establish the efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity and structural determinants of peptide antagonists at the CGRP receptor of rat, L6 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Salmon Calcitonin (8-32) Cross-Reactivity with Calcitonin, Amylin, and CGRP Receptors
A comprehensive guide for researchers and drug development professionals on the receptor binding and functional antagonism profile of the peptide fragment, salmon Calcitonin (8-32).
This guide provides a detailed comparison of the cross-reactivity of salmon Calcitonin (8-32) [sCT(8-32)], a truncated analogue of salmon calcitonin, with various receptors from the calcitonin family. This family of receptors, which includes the calcitonin receptor (CTR), amylin receptors (AMY1, AMY2, and AMY3), and the calcitonin gene-related peptide (CGRP) receptor, plays a crucial role in a variety of physiological processes. Understanding the selectivity and potency of ligands like sCT(8-32) is paramount for the development of targeted therapeutics.
Receptor Binding Affinity and Functional Antagonism
Salmon Calcitonin (8-32) is a well-established antagonist of the calcitonin receptor. Its cross-reactivity with other related receptors, particularly the amylin receptors, has been a subject of extensive research. The amylin receptors are heterodimers, formed by the association of the calcitonin receptor with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3, which give rise to the AMY1, AMY2, and AMY3 receptors, respectively.
The binding affinity and functional antagonism of sCT(8-32) at these receptors are summarized in the tables below. The data presented are compiled from various in vitro studies and demonstrate the peptide's potency across different receptor subtypes.
Table 1: Binding Affinity of Salmon Calcitonin (8-32) at Human Calcitonin and Amylin Receptors
| Receptor | Ligand | Species | Assay Type | pKi / pKB (mean) | Reference(s) |
| Calcitonin Receptor (CTR) | Salmon Calcitonin (8-32) | Human | Radioligand Binding | 8.2 (pKi) | [1][2] |
| Amylin 1 Receptor (AMY1) | Salmon Calcitonin (8-32) | Human | Functional Assay | 7.8 (pKB) | [1] |
| Amylin 3 Receptor (AMY3) | Salmon Calcitonin (8-32) | Human | Functional Assay | 7.9 (pKB) | [1] |
Table 2: Functional Antagonism of Salmon Calcitonin (8-32) at Calcitonin Family Receptors
| Receptor | Agonist Challenged | Species | Assay Type | Antagonist Potency (pA2 / pKB) | Comments | Reference(s) |
| Calcitonin Receptor (CTR) | Salmon Calcitonin | Human | cAMP Accumulation | 8.2 (pKB) | Potent antagonist. | [2] |
| Amylin Receptors (general) | Amylin | Rat | Insulin (B600854) Release Assay | - | Effectively reverses amylin-induced inhibition of insulin release. | [3][4] |
| CGRP-responsive CTR/RAMP complex | CGRP | Human | cAMP Accumulation | Weak | Weakly inhibits CGRP-induced cAMP accumulation. | [5] |
| Adrenomedullin-responsive CTR/RAMP complex | Adrenomedullin (B612762) | Human | cAMP Accumulation | - | Strongly inhibits AM-evoked cAMP production in cells co-expressing CTR and RAMPs. | [6] |
Note: Specific pKB or pA2 values for AMY2, CGRP, and adrenomedullin receptors are not consistently reported for salmon Calcitonin (8-32). The available data indicates it is a non-selective antagonist at CT and AMY receptors and a weak antagonist at CGRP receptors.
Signaling Pathways
The calcitonin receptor family primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, coupling to other G proteins like Gq/11 (leading to phospholipase C activation) and Gi has also been reported. Salmon Calcitonin (8-32) acts as a competitive antagonist, blocking the agonist-induced activation of these signaling cascades.
References
- 1. calcitonin-(8-32) (salmon) | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel calcitonin-(8-32)-sensitive adrenomedullin receptors derived from co-expression of calcitonin receptor with receptor activity-modifying proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Potency of Salmon Calcitonin (8-32): A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of salmon Calcitonin (8-32) (sCT(8-32)), a potent antagonist of the calcitonin receptor, across various cell lines. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodological protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of sCT(8-32)'s cellular effects.
Executive Summary
Salmon Calcitonin (8-32) is a truncated analog of salmon calcitonin (sCT) that acts as a competitive antagonist at calcitonin receptors (CTR). Its efficacy varies across different cell types, making a comparative analysis essential for its application in research and therapeutic development. This guide consolidates available data on the antagonist potency of sCT(8-32) in several key cell lines, offering a clear, data-driven overview of its performance.
Comparative Efficacy of Salmon Calcitonin (8-32) Across Cell Lines
The antagonist activity of sCT(8-32) has been evaluated in a range of cell lines, primarily through its ability to inhibit the effects of calcitonin agonists, such as full-length salmon calcitonin. The following table summarizes the available quantitative data on the efficacy of sCT(8-32) and, for comparative purposes, the potency of the full-length sCT agonist.
| Cell Line | Receptor Type | Parameter | Value (sCT(8-32)) | Value (sCT) | Reference |
| MCF-7 (Human Breast Cancer) | Calcitonin/Amylin | Ki | 1.24 ± 0.54 nM | - | [1] |
| LLC-PK1 (Porcine Kidney Epithelial) | Calcitonin | pA2 | 7.31 | - | [2] |
| UMR-106-06 (Rat Osteosarcoma) | Calcitonin | pA2 | 7.81 | - | [2] |
| COS-7 (Monkey Kidney Fibroblast) expressing hAMY1(a) | Amylin 1 | pKB | ~7.6 | - | [3] |
| COS-7 (Monkey Kidney Fibroblast) expressing hCT(a) | Calcitonin | pKB | ~8.4 | - | [3] |
| CHO-K1 expressing Human Calcitonin Receptor | Calcitonin | - | Control Inhibitor | EC50: 0.0512 nM (cAMP) | [4] |
| SB2b (Human Glioblastoma) | Calcitonin | - | Effective Antagonist | pEC50: 9.4 ± 0.3 | [5] |
| Human Articular Chondrocytes | Calcitonin | - | Effective Antagonist | Induces cAMP | [6] |
Signaling Pathways of the Calcitonin Receptor
The calcitonin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] The receptor can also couple to the Gq alpha subunit, activating phospholipase C, which in turn leads to an increase in intracellular calcium levels.[8][9] Salmon Calcitonin (8-32) acts by competitively binding to the receptor, thereby preventing the agonist-induced conformational changes necessary for G protein activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the efficacy of sCT(8-32).
Radioligand Competition Binding Assay
This assay measures the ability of a non-labeled ligand (sCT(8-32)) to compete with a radiolabeled ligand for binding to the calcitonin receptor.
Materials:
-
Cell line of interest expressing calcitonin receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled salmon calcitonin (e.g., [¹²⁵I]-sCT)
-
Unlabeled salmon Calcitonin (8-32)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture the chosen cell line to near confluency in appropriate culture vessels.
-
Cell Harvesting and Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells and homogenize in lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of radiolabeled sCT to each well.
-
Add increasing concentrations of unlabeled sCT(8-32) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled full-length sCT to a set of control wells.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of sCT(8-32).
-
Determine the IC50 value (the concentration of sCT(8-32) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of sCT(8-32) to inhibit the agonist-stimulated production of intracellular cyclic AMP (cAMP).
Materials:
-
Cell line of interest expressing functional calcitonin receptors
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Calcitonin agonist (e.g., full-length sCT)
-
Salmon Calcitonin (8-32)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well microplates
Procedure:
-
Cell Culture: Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Assay Preparation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
-
Antagonist Treatment:
-
Add increasing concentrations of sCT(8-32) to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the calcitonin agonist (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of sCT(8-32).
-
Determine the IC50 value (the concentration of sCT(8-32) that inhibits 50% of the agonist-stimulated cAMP production).
-
Calculate the pA2 value to quantify the antagonist potency.
-
References
- 1. Frontiers | Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors [frontiersin.org]
- 2. innoprot.com [innoprot.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Expression and activity of the calcitonin receptor family in a sample of primary human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of G protein coupling to calcitonin gene–related peptide and adrenomedullin receptors using a native PAGE assay - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Calcitonin (8-32), salmon from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of salmon Calcitonin (8-32), a selective amylin receptor antagonist, from several prominent suppliers. The information is intended to assist researchers in making informed decisions based on product specifications and available technical data.
Product Specifications
A summary of the key product specifications for salmon Calcitonin (8-32) from different suppliers is presented below. This information has been compiled from publicly available data sheets and product pages.
| Supplier | Purity | Molecular Weight (Da) | Form | Storage Conditions |
| MedChemExpress | 99.85%[1] | 2725.06[1] | Lyophilized powder | -20°C (1 year), -80°C (2 years)[2] |
| GenScript | Information not publicly available | Information not publicly available | Lyophilized powder | -20°C[3][4] |
| Phoenix Pharmaceuticals | Information not publicly available | 2725.10[5] | Lyophilized powder | -20°C with desiccant[6] |
| Bachem | Information not publicly available | Information not publicly available | Trifluoroacetate salt | Information not publicly available |
| Thermo Fisher Scientific | ≥94.0%[7] | Information not publicly available | Powder[7] | Information not publicly available |
| Real-Gene Labs | > 95%[8] | 2725.12[8] | Information not publicly available | -20°C (1 year)[8] |
Note: "Information not publicly available" indicates that the data was not readily accessible on the supplier's website at the time of this review. Researchers are encouraged to contact the suppliers directly for the most current and complete information.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of peptides from different sources. Below are representative protocols for key analytical procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is widely used to assess the purity of synthetic peptides.
Materials:
-
Salmon Calcitonin (8-32) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the peptide's hydrophobicity.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.
Potency Assessment by In Vitro cAMP Assay
The biological activity of salmon Calcitonin (8-32) as an amylin receptor antagonist can be determined by its ability to inhibit amylin-induced cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
Cells expressing the amylin receptor (e.g., HEK293 cells).
-
Salmon Calcitonin (8-32) from different suppliers.
-
Amylin (agonist).
-
Cell culture medium.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of salmon Calcitonin (8-32) for 15-30 minutes.
-
Add a fixed concentration of amylin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of salmon Calcitonin (8-32). The potency (e.g., IC50 value) can be determined from the dose-response curve.
Stability Testing
Evaluating the stability of the peptide is critical for ensuring its shelf-life and performance in long-term experiments.
Materials:
-
Salmon Calcitonin (8-32) samples.
-
Temperature and humidity-controlled chambers.
-
HPLC system.
Procedure:
-
Sample Storage: Store aliquots of the peptide at different temperatures (e.g., -20°C, 4°C, and 25°C) and humidity levels.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), retrieve a sample from each storage condition.
-
Analysis: Analyze the purity of each sample using the HPLC method described above.
-
Data Evaluation: Compare the purity of the stored samples to the initial purity (time 0). A significant decrease in purity indicates degradation.
Visualizing Key Processes
To further aid in the understanding of salmon Calcitonin (8-32) and its analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Calcitonin (8-32), salmon - MedChem Express [bioscience.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Calcitonin (8-32) (Salmon) [phoenixbiotech.net]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. J64415.LB0 [thermofisher.com]
- 8. realgenelabs.com [realgenelabs.com]
Independent Validation of Salmon Calcitonin (8-32): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of salmon Calcitonin (8-32) (sCT(8-32)) with other alternatives, supported by experimental data from independent research. The information is intended to assist researchers in evaluating sCT(8-32) for their specific applications.
Executive Summary
Salmon Calcitonin (8-32) is a truncated analog of salmon calcitonin (sCT) that acts as a potent antagonist at the calcitonin (CT) receptor and also interacts with amylin receptors. Its primary mechanism involves competing with the native sCT for receptor binding, thereby inhibiting the downstream signaling cascade, such as cyclic AMP (cAMP) production. This antagonistic activity has been validated in multiple independent studies using various in vitro and in vivo models. This guide summarizes key performance data, details the experimental protocols used for validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Receptor Binding Affinity of sCT(8-32) and a Competitor
| Ligand | Receptor | Cell Line | Binding Assay | Tracer | Ki / IC50 | Reference |
| sCT(8-32) | Human Calcitonin Receptor | BHK cells | Competition Binding | 125I-sCT | ~10-fold lower affinity than sCT | [1] |
| [BrPhe22]sCT(8-32) | Human Calcitonin Receptor | BHK cells | Competition Binding | 125I-sCT | Lower affinity than sCT and sCT(8-32) | [2] |
| sCT | Human Calcitonin Receptor | BHK cells | Competition Binding | 125I-sCT | High affinity | [2] |
| hCT | Human Calcitonin Receptor | BHK cells | Competition Binding | 125I-sCT | Much lower affinity than sCT | [2] |
Table 2: Antagonistic Activity of sCT(8-32) in Functional Assays
| Assay | Cell Line | Agonist | Measured Parameter | pA2 Value | Reference |
| cAMP Production | UMR-106-06 cells | sCT | cAMP levels | 7.81 | [3][4] |
| Plasminogen Activator Release | LLC-PK1 cells | sCT | Plasminogen Activator levels | 7.31 | [3][4] |
| Fetal Rat Long Bone Resorption | Fetal Rat Long Bones | - | Bone resorption | Potent antagonist | [3][4] |
Experimental Protocols
Receptor Binding Assay (Competition)
This protocol is based on methodologies described in studies investigating the binding of calcitonin analogs to their receptors.[1][2]
-
Cell Culture: Baby Hamster Kidney (BHK) cells stably transfected with the human calcitonin receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by sucrose (B13894) density centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled tracer, such as 125I-sCT, is incubated with the cell membranes.
-
Competition: Varying concentrations of the unlabeled ligand of interest (e.g., sCT(8-32), AM833) are added to the incubation mixture to compete with the tracer for receptor binding.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free tracer are separated, typically by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the tracer (IC50) is determined. This can be converted to an inhibition constant (Ki).
cAMP Accumulation Assay
This protocol is a standard method to determine the functional consequence of receptor activation or inhibition, as referenced in multiple studies.[1][3][5]
-
Cell Culture: UMR-106-06 cells, which endogenously express the calcitonin receptor, are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Treatment: Cells are treated with varying concentrations of the antagonist (sCT(8-32)) for a defined period.
-
Agonist Stimulation: A fixed concentration of the agonist (e.g., native sCT) is added to stimulate the cells.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is determined using a competitive immunoassay (e.g., ELISA or TR-FRET).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the pA2 value, a measure of antagonist potency, is calculated.
Mandatory Visualization
Caption: Calcitonin receptor signaling pathway and the antagonistic action of sCT(8-32).
Caption: Experimental workflow for a competition receptor binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structure/function relationships of calcitonin analogues as agonists, antagonists, or inverse agonists in a constitutively activated receptor cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
what are the advantages of salmon Calcitonin (8-32) over other peptides
For researchers and drug development professionals navigating the landscape of peptide therapeutics, understanding the nuanced advantages of specific peptide fragments is paramount. This guide provides a detailed comparison of salmon Calcitonin (8-32) (sCT(8-32)) against other relevant peptides, including full-length salmon Calcitonin (sCT) and human Calcitonin (hCT). By delving into experimental data on receptor binding, functional activity, and signaling pathways, this document aims to equip scientists with the critical information needed for informed decision-making in their research endeavors.
At a Glance: Key Performance Indicators
The antagonistic properties of sCT(8-32) at both calcitonin (CT) and amylin receptors are a key advantage, offering a tool for dissecting the distinct roles of these related signaling systems. The following tables summarize the quantitative data from various in vitro studies, highlighting the comparative binding affinities and functional potencies of sCT(8-32) and its counterparts.
Table 1: Comparative Binding Affinities of Calcitonin Peptides
| Peptide | Receptor | Cell Line | Assay Type | IC50 / Ki | Citation |
| sCT(8-32) | Calcitonin Receptor (CTR) | COS-7 | Radioligand Displacement | pKi 8.2 | [1] |
| sCT(8-32) | Amylin Receptor (AMY1a) | COS-7 | Radioligand Displacement | - | [2] |
| sCT(8-32) | Amylin Receptor (AMY3a) | COS-7 | Radioligand Displacement | - | [2] |
| sCT | Calcitonin Receptor (CTR) | T47D | Radioligand Displacement | ~1 nM | [3] |
| hCT | Calcitonin Receptor (CTR) | T47D | Radioligand Displacement | ~100 nM | [3] |
Table 2: Functional Antagonist and Agonist Activity of Calcitonin Peptides
| Peptide | Receptor | Cell Line | Assay Type | IC50 / EC50 | Citation |
| sCT(8-32) | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Inhibition | IC50 = 15 nM | [4] |
| sCT | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Stimulation | EC50 = 3.0 pM | [4] |
| hCT | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Stimulation | EC50 = 5.1 pM | [4] |
| Amylin | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Stimulation | EC50 = 7.9 nM | [4] |
| αCGRP | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Stimulation | EC50 = 5.0 nM | [4] |
| βCGRP | Calcitonin Receptor (CALCR) | Freestyle293 | cAMP Stimulation | EC50 = 3.8 nM | [4] |
Delving Deeper: Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed protocols for the key experiments cited.
Receptor Binding Assay (Radioligand Displacement)
This protocol details the methodology used to determine the binding affinity of peptides to the calcitonin receptor.
Objective: To measure the ability of a test peptide (e.g., sCT(8-32)) to displace a radiolabeled ligand from the calcitonin receptor, thereby determining its binding affinity (IC50 or Ki).
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., COS-7 cells transfected with the human calcitonin receptor).
-
Radioligand: 125I-labeled salmon Calcitonin.
-
Test Peptides: sCT(8-32), sCT, hCT, and other peptides of interest.
-
Binding Buffer: Typically a Tris-HCl based buffer containing BSA and protease inhibitors.
-
Washing Buffer: Cold binding buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a microtiter plate, combine cell membranes, 125I-sCT (at a concentration near its Kd), and varying concentrations of the unlabeled test peptide.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with cold washing buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines the procedure for assessing the ability of peptides to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in calcitonin receptor signaling.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test peptides by measuring their effect on intracellular cAMP levels.
Materials:
-
Cells: A cell line expressing the calcitonin receptor (e.g., Freestyle293 cells).
-
Test Peptides: sCT(8-32), sCT, hCT, and other peptides.
-
Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., LANCE cAMP assay kit).
-
Plate Reader: Capable of measuring the signal generated by the cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation (for antagonist testing): For antagonist assays, pre-incubate the cells with varying concentrations of the antagonist (e.g., sCT(8-32)) for a defined period.
-
Stimulation: Add the agonist (e.g., sCT) at a fixed concentration (typically the EC80) to the antagonist-treated wells, or varying concentrations of the agonist to the other wells. Incubate for a specific time at 37°C.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release the accumulated cAMP.
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the cAMP concentration in each well using a plate reader.
-
Data Analysis: For agonist activity, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value. For antagonist activity, plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Science: Diagrams and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Calcitonin Receptor Signaling Pathway
The calcitonin receptor (CTR), a G protein-coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5][6] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The CTR can also couple to Gq, activating the phospholipase C (PLC) pathway.[5]
Caption: Calcitonin Receptor Signaling Cascade.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
This diagram outlines the steps involved in a typical cAMP functional assay to determine agonist or antagonist activity.
References
- 1. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Statistical Analysis and Validation of Salmon Calcitonin (8-32)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of salmon Calcitonin (8-32) [sCT(8-32)], a potent and selective antagonist of the amylin receptor, with alternative compounds. It includes summaries of quantitative data, detailed experimental protocols for validation, and visualizations of key biological pathways and workflows to support your research and development efforts.
Quantitative Performance and Comparison with Alternatives
Salmon Calcitonin (8-32) is a truncated form of salmon calcitonin that acts as a highly selective antagonist at amylin receptors.[1] Its performance is often compared with other amylin receptor antagonists, such as AC187 (a modified version of sCT(8-32)) and CGRP(8-37) (Calcitonin Gene-Related Peptide fragment).[2][3] The antagonist potency of these peptides can be quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in various assays.
Below is a summary of the reported antagonist potencies at amylin receptors.
| Compound | Receptor/Assay System | Antagonist Potency (Ki or IC50) | Reference |
| Salmon Calcitonin (8-32) | Amylin-stimulated cAMP accumulation in MCF-7 cells | Ki: 1.24 ± 0.54 nM | [4] |
| [125I]amylin binding to rat nucleus accumbens | IC50: Potent, but less than AC187 | [2] | |
| Amylin receptors (general) | Potent antagonist | [5] | |
| CTR ECD | IC50: 2.2 µM | [6] | |
| AC187 | [125I]amylin binding to rat nucleus accumbens | IC50: Most potent of the three | [2] |
| Amylin receptors (general) | Potent and selective antagonist | [5] | |
| Amylin-stimulated cAMP accumulation | More effective antagonist than sCT(8-32) | [7] | |
| CGRP (8-37) | [125I]amylin binding to rat nucleus accumbens | IC50: Least potent of the three | [2] |
| Amylin-stimulated cAMP accumulation in MCF-7 cells | No significant antagonism | [4] | |
| Amylin receptors (general) | Weak antagonist | [7] |
Experimental Protocols for Validation
Accurate quantification of salmon Calcitonin (8-32) is crucial for research and preclinical studies. While specific validation reports for the 8-32 fragment are not widely published, the following protocols are based on validated methods for the full-length salmon Calcitonin and can be adapted for the fragment.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of sCT(8-32) in pharmaceutical formulations.
-
Instrumentation: Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (65:35, v/v) containing 0.1% (v/v) trifluoroacetic acid.[8]
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Internal Standard: Triamcinolone acetonide can be used.[8]
-
Validation Parameters:
-
Linearity: A typical calibration curve is linear in the concentration range of 2.5-50 µg/mL with a correlation coefficient (r²) > 0.999.[8]
-
Accuracy: Good recoveries are expected, with an average of around 100.64%.[8]
-
Precision: Intra- and inter-day relative standard deviations (RSD) should be less than 2.0%.[8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
This highly sensitive method is ideal for quantifying sCT(8-32) in biological matrices like human serum.
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis WCX µElution plates is recommended for sample cleanup and concentration.[9]
-
Liquid Chromatography: UPLC separation with a CORTECS UPLC C18+ column.
-
Mass Spectrometry:
-
Instrument: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI+).[9]
-
MRM Transitions: For the full-length sCT, the 5+ precursor ion (m/z 687.5) transitioning to the fragment ion (m/z 830.3) is used for quantification. Similar optimization would be required for the 8-32 fragment.
-
-
Validation Parameters:
-
Lower Limit of Quantification (LLOQ): An LLOQ of 25 pg/mL has been achieved for full-length sCT in human serum.[9]
-
Linearity: The calibration curve for full-length sCT is linear from 25–1,500 pg/mL with r² > 0.99.[9]
-
Accuracy and Precision: For full-length sCT, accuracies are between 85–115% and coefficients of variation (CVs) are <15%.[9]
-
Visualizing Key Pathways and Workflows
Amylin Receptor Signaling Pathway and Antagonism by Salmon Calcitonin (8-32)
Amylin receptors are heterodimers, formed by the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[10] Upon binding of the agonist amylin, the receptor complex activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Salmon Calcitonin (8-32) acts as a competitive antagonist, binding to the amylin receptor and preventing the binding of amylin, thereby inhibiting the downstream signaling cascade.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. novonordiskmedical.com [novonordiskmedical.com]
Safety Operating Guide
Navigating the Safe Disposal of Salmon Calcitonin (8-32): A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of laboratory reagents is paramount to ensuring both personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of salmon Calcitonin (8-32), a synthetic peptide fragment. While the Safety Data Sheet (SDS) for salmon Calcitonin (8-32) indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to adhere to rigorous disposal practices due to the potential for uninvestigated biological activity.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is critical. Always consult the specific Safety Data Sheet (SDS) for salmon Calcitonin (8-32) prior to handling.[2] In the absence of a specific institutional protocol, treat the substance with the caution afforded to all research chemicals.
Personal Protective Equipment (PPE) is mandatory: [2]
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A buttoned lab coat provides a crucial barrier against skin contact.[2]
All handling of salmon Calcitonin (8-32), particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for salmon Calcitonin (8-32) waste depends on its physical state (solid or liquid) and must align with local, state, and federal regulations.[2] Never dispose of this peptide in regular trash or down the drain.[2][3]
Solid Waste Disposal:
Solid waste contaminated with salmon Calcitonin (8-32), including empty vials, pipette tips, and contaminated PPE, must be segregated and disposed of as chemical waste.[4]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][4]
-
Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "salmon Calcitonin (8-32)," and any other information required by your institution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending pickup.[4]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[2][4]
Liquid Waste Disposal:
For liquid waste containing salmon Calcitonin (8-32), the following steps are recommended:
-
Collection: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Inactivation (Optional but Recommended): As a precautionary measure, especially for solutions of unknown biological activity, chemical inactivation can be performed. This typically involves hydrolysis by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Neutralization: If an inactivation step using a strong acid or base is performed, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[4]
-
Final Disposal: The collected liquid waste should be managed by your institution's EHS department or a licensed hazardous waste contractor.[2]
Quantitative Data for Disposal and Handling
The following table summarizes key quantitative parameters for the safe handling and potential decontamination of salmon Calcitonin (8-32).
| Parameter | Recommendation | Source |
| Storage (Lyophilized Powder) | Long-term: -20°C or -80°C | [2] |
| Storage (Reconstituted Solution) | Short-term refrigeration; store in aliquots to avoid freeze-thaw cycles | [2] |
| Inactivation Reagent (Optional) | 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) | [4] |
| Inactivation Ratio (Optional) | 1 part waste to 10 parts inactivation solution | [4] |
| Final pH for Aqueous Waste | 5.5 - 9.0 | [4] |
Experimental Protocols
General Protocol for Chemical Inactivation of Liquid Peptide Waste:
This protocol is a general guideline and should be adapted to comply with your institution's specific safety procedures.
-
Preparation: In a chemical fume hood, prepare a 1 M solution of either Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl).
-
Inactivation: Carefully and slowly add the liquid peptide waste to the inactivation solution in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution.[4] Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the inactivation period, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 5.5 and 9.0. For basic solutions, add a weak acid to achieve the same pH range.[4]
-
Collection: Transfer the neutralized solution to a designated hazardous waste container for disposal by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of salmon Calcitonin (8-32).
Caption: Workflow for the proper disposal of salmon Calcitonin (8-32).
References
Essential Safety and Logistics for Handling Calcitonin (8-32), Salmon
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent biological materials like Calcitonin (8-32), salmon. Adherence to strict safety protocols and proper disposal procedures are critical for both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. While some sources may not classify this peptide as hazardous, others indicate potential for allergic skin reactions and respiratory irritation upon inhalation.[1] Therefore, a cautious approach is recommended.
Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent skin and eye contact, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential allergic reactions.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect eyes from splashes or airborne particles.[1][2] |
| Body Protection | A fully buttoned lab coat | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | An approved particle filter mask (e.g., P3) | Recommended during all open handling of the lyophilized powder to avoid inhaling dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary materials, including the peptide, appropriate solvents, and calibrated pipettes.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Reconstitution:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial inside a fume hood to avoid generating dust.
-
Add the appropriate solvent as per the experimental protocol.
-
Gently agitate to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Use in Experiments:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Use fresh, sterile equipment for each experimental step to prevent cross-contamination.[4]
-
-
Storage:
-
Store the lyophilized powder in a tightly sealed container in a freezer (-20°C or -80°C), protected from light and moisture.[5]
-
For reconstituted solutions, follow specific storage instructions, which typically involve refrigeration for short-term storage and aliquoting for long-term storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Clearly label all containers with the peptide name, concentration, preparation date, and "Research Use Only".[4]
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[4]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the peptide in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination and Disposal Procedure:
-
Inactivation:
-
Neutralization (if applicable):
-
If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
-
Final Disposal:
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
